2-Bromo-3-nitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKBUWQOCGJBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561865 | |
| Record name | 2-Bromo-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35757-20-1 | |
| Record name | 2-Bromo-3-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35757-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-nitroaniline | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20561865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-nitroaniline | |
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Foundational & Exploratory
Synthesis and Characterization of 2-Bromo-3-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound 2-Bromo-3-nitroaniline. This molecule is of interest to researchers in medicinal chemistry and materials science as a versatile intermediate for the synthesis of more complex structures. This document outlines the primary synthetic routes, detailed (though generalized) experimental protocols, and a summary of its key characterization data.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. These values are critical for its handling, purification, and use in subsequent chemical reactions.
| Property | Value |
| Molecular Formula | C₆H₅BrN₂O₂ |
| Molecular Weight | 217.02 g/mol |
| CAS Number | 35757-20-1 |
| Appearance | Expected to be a crystalline solid |
| Melting Point | Not available |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis of this compound
The synthesis of this compound can be approached through two primary synthetic strategies: the nitration of 2-bromoaniline and the Sandmeyer reaction of 3-nitroaniline. Both methods have their distinct advantages and challenges.
Method 1: Nitration of 2-Bromoaniline
This method involves the direct electrophilic nitration of 2-bromoaniline. The bromo group is an ortho-, para-director, while the amino group is also an ortho-, para-director. Therefore, the nitration of 2-bromoaniline is expected to yield a mixture of isomers, including 2-bromo-5-nitroaniline and this compound. Careful control of reaction conditions and chromatographic purification are essential to isolate the desired product.
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric amount of fuming nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C.
-
Nitration Reaction: Dissolve 2-bromoaniline in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath. Slowly add the pre-formed nitrating mixture dropwise to the 2-bromoaniline solution, ensuring the temperature does not exceed 10°C.
-
Reaction Quenching and Product Isolation: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Purification: The crude product, a mixture of isomers, is then collected by vacuum filtration, washed with cold water, and dried. The desired this compound is separated from the other isomers by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Method 2: Sandmeyer Reaction of 3-Nitroaniline
This route involves the diazotization of 3-nitroaniline followed by a copper(I) bromide-mediated Sandmeyer reaction to introduce the bromine atom. This method offers better regioselectivity compared to direct nitration.
-
Diazotization: Dissolve 3-nitroaniline in an aqueous solution of hydrobromic acid. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for a short period at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Product Isolation: Allow the reaction mixture to warm to room temperature and then gently heat it until the evolution of nitrogen gas ceases. Cool the mixture to room temperature, and the crude this compound will precipitate.
-
Purification: Collect the crude product by vacuum filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.
Characterization of this compound
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. The expected data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule.
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, and the electron-donating effect of the amino group. The coupling constants (J) will reveal the substitution pattern.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| H-4 | ~7.2-7.4 | Doublet of doublets | J ≈ 7-9, 1-2 |
| H-5 | ~6.8-7.0 | Triplet | J ≈ 7-9 |
| H-6 | ~7.0-7.2 | Doublet of doublets | J ≈ 7-9, 1-2 |
| NH₂ | ~4.0-5.0 | Broad singlet | - |
The ¹³C NMR spectrum will display six signals for the six carbon atoms of the benzene ring. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Carbon | Expected Chemical Shift (ppm) |
| C-1 (C-NH₂) | ~145-150 |
| C-2 (C-Br) | ~110-115 |
| C-3 (C-NO₂) | ~150-155 |
| C-4 | ~120-125 |
| C-5 | ~115-120 |
| C-6 | ~125-130 |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300-3500 | Medium, broad |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| N=O Asymmetric Stretch (nitro) | 1520-1560 | Strong |
| N=O Symmetric Stretch (nitro) | 1340-1380 | Strong |
| C=C Stretch (aromatic) | 1450-1600 | Medium to strong |
| C-N Stretch (aromatic amine) | 1250-1350 | Medium |
| C-Br Stretch | 500-600 | Medium to strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
| Fragment Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M]⁺ | 216/218 | Molecular ion peak (presence of Br isotopes) |
| [M-NO₂]⁺ | 170/172 | Loss of a nitro group |
| [M-Br]⁺ | 137 | Loss of a bromine atom |
| [C₆H₅N]⁺ | 91 | Further fragmentation |
Experimental and Logical Flow Diagrams
To visualize the workflow for the synthesis and characterization of this compound, the following diagrams are provided.
Conclusion
physical and chemical properties of 2-Bromo-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-nitroaniline is an aromatic organic compound that serves as a valuable intermediate in the synthesis of a variety of more complex molecules.[1] Its structure, featuring a bromine atom and a nitro group on an aniline ring, provides multiple reactive sites for further functionalization. This makes it a key building block in the development of pharmaceuticals, agrochemicals, and dyes.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and potential applications, and visualizations of relevant chemical workflows.
Core Physical and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 35757-20-1 | [3] |
| Molecular Formula | C₆H₅BrN₂O₂ | [3] |
| Molecular Weight | 217.02 g/mol | [3] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |
Note: Experimentally determined values for melting point, boiling point, and density are not consistently reported in the available literature.
Experimental Protocols
Synthesis of this compound via Bromination of 3-Nitroaniline
This protocol describes a plausible method for the synthesis of this compound from 3-nitroaniline, based on established principles of electrophilic aromatic substitution.
Objective: To synthesize this compound by the regioselective bromination of 3-nitroaniline.
Reagents and Materials:
-
3-Nitroaniline
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and purification
Methodology:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitroaniline in dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The amino group of the 3-nitroaniline directs the electrophilic substitution to the ortho and para positions. The position ortho to the amino group and meta to the nitro group is favored.
-
After the addition of NBS, slowly add concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for one hour and then let it warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity. While specific spectral data for this compound is not widely published, the expected spectra would be consistent with the proposed structure.
Representative Reaction: Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, yielding 2-bromo-1,3-benzenediamine. This diamine is a versatile precursor for the synthesis of various heterocyclic compounds.
Objective: To reduce the nitro group of this compound to an amino group.
Reagents and Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid
-
Ethanol
-
Sodium hydroxide (aqueous solution)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Methodology:
-
In a round-bottom flask, suspend this compound in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 2-bromo-1,3-benzenediamine.
-
The product can be further purified by crystallization or column chromatography if necessary.
Visualizations
The following diagrams, generated using Graphviz, illustrate the synthetic workflow for this compound and a logical relationship of its application in a subsequent reaction.
Caption: Synthetic pathway for this compound.
Caption: Logical workflow for a typical application of this compound.
References
Spectroscopic Analysis of 2-Bromo-3-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-Bromo-3-nitroaniline (CAS No. 35757-20-1). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and comparison with analogous compounds. Additionally, standardized experimental protocols for acquiring such data are detailed.
Molecular Structure and Properties
-
Molecular Formula: C₆H₅BrN₂O₂
-
Molecular Weight: 217.02 g/mol
-
Structure: Aniline ring substituted with a bromine atom at position 2 and a nitro group at position 3.
Expected Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics for this compound. These are estimations based on the functional groups and substitution pattern of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.8 | Doublet (d) | 1H | Aromatic H |
| ~7.2 - 7.4 | Triplet (t) | 1H | Aromatic H |
| ~6.8 - 7.0 | Doublet (d) | 1H | Aromatic H |
| ~4.0 - 5.0 | Broad Singlet | 2H | -NH₂ |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. The exact shifts and coupling constants will be dependent on the solvent used.
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~148 - 152 | C-NO₂ |
| ~145 - 148 | C-NH₂ |
| ~130 - 135 | Aromatic CH |
| ~120 - 125 | Aromatic CH |
| ~115 - 120 | Aromatic CH |
| ~105 - 110 | C-Br |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Amine (-NH₂) |
| 3000 - 3100 | C-H Stretch (aromatic) | Aromatic Ring |
| 1600 - 1650 | N-H Bend | Amine (-NH₂) |
| 1520 - 1570 | N-O Asymmetric Stretch | Nitro (-NO₂) |
| 1450 - 1500 | C=C Stretch (aromatic) | Aromatic Ring |
| 1330 - 1370 | N-O Symmetric Stretch | Nitro (-NO₂) |
| 1000 - 1100 | C-N Stretch | Aryl Amine |
| 600 - 700 | C-Br Stretch | Bromoalkane |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for this compound
| m/z Ratio | Ion | Notes |
| 217/219 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one bromine atom. |
| 187/189 | [M-NO]⁺ | Loss of nitric oxide. |
| 171/173 | [M-NO₂]⁺ | Loss of nitro group. |
| 138 | [M-Br]⁺ | Loss of bromine atom. |
| 92 | [M-Br-NO₂]⁺ | Loss of bromine and nitro groups. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[1]
-
Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Place the salt plate in the sample holder and record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Presentation: The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[2] Further dilute this solution to the low µg/mL range.[2]
-
Instrumentation: Employ a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is common for generating fragment ions and identifying the molecular ion.[3]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[4]
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Visualized Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound.
Caption: Logical workflow for the structural elucidation of an organic compound using spectroscopic methods.
References
Crystal Structure Analysis of 2-Bromo-3-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of bromo-nitroaniline derivatives. While crystallographic data for 2-Bromo-3-nitroaniline is not publicly available, this document presents a detailed analysis of the closely related isomer, 2-Bromo-4-nitroaniline, as a representative case study. The protocols for synthesis, single-crystal X-ray diffraction, and data refinement are outlined, offering a foundational understanding for researchers in crystallography, medicinal chemistry, and drug development. The structural features of 2-Bromo-4-nitroaniline, including intramolecular interactions and crystal packing, are discussed in detail. This guide aims to serve as a valuable resource for scientists engaged in the structural characterization of small organic molecules.
Introduction
The determination of the three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical and physical properties. For drug development professionals, this knowledge is critical for structure-activity relationship (SAR) studies, lead optimization, and understanding drug-receptor interactions. This compound is an aromatic compound with potential applications as a synthetic intermediate in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its solid-state structure is crucial for predicting its behavior and for the rational design of new molecular entities.
Despite its importance, a definitive single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. Therefore, this guide utilizes the comprehensive data available for the structural isomer, 2-Bromo-4-nitroaniline, to illustrate the process of crystal structure analysis. The methodologies and interpretation presented herein are directly applicable to the study of this compound, should suitable crystals be obtained.
Experimental Protocols
Synthesis of 2-Bromo-4-nitroaniline
A common synthetic route to 2-Bromo-4-nitroaniline involves the bromination of 4-nitroaniline. The following protocol is adapted from established literature methods.[2][3]
Materials:
-
4-Nitroaniline
-
Ammonium bromide
-
Acetic acid
-
Hydrogen peroxide (35%)
-
Dichloromethane
-
Methanol
Procedure:
-
To a 50 ml flask containing 30 ml of acetic acid, add 6 g (0.0435 mol) of 4-nitroaniline and 4.5 g (0.0479 mol) of ammonium bromide.
-
Stir the mixture at room temperature.
-
Slowly add 1.629 g (0.0479 mol) of 35% hydrogen peroxide dropwise to the mixture.
-
Continue stirring at room temperature for 3 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water.
-
Recrystallize the crude product from a mixture of dichloromethane and methanol to obtain single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction
High-quality single crystals are essential for accurate structure determination. The following outlines a general protocol for data collection.
Instrumentation:
-
Bruker Kappa APEXII CCD diffractometer or similar
-
Mo Kα radiation (λ = 0.71073 Å)
-
Graphite monochromator
Procedure:
-
Crystal Mounting: A suitable single crystal (e.g., 0.26 × 0.12 × 0.10 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is maintained at a constant temperature (e.g., 296 K) during data collection. Diffraction data are collected using ω scans.
-
Cell Refinement and Data Reduction: The collected data are processed to refine the unit cell parameters and reduce the data to a set of unique reflections.
-
Absorption Correction: An absorption correction is applied to the data to account for the absorption of X-rays by the crystal.
Data Presentation: Crystallographic Data for 2-Bromo-4-nitroaniline
The following tables summarize the crystallographic data and refinement details for 2-Bromo-4-nitroaniline.[2][3]
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
| Empirical formula | C₆H₅BrN₂O₂ |
| Formula weight | 217.03 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | Pna2₁ |
| Unit cell dimensions | a = 11.098(3) Åb = 16.763(4) Åc = 3.9540(9) Å |
| Volume | 735.6(3) ų |
| Z | 4 |
| Density (calculated) | 1.960 Mg/m³ |
| Absorption coefficient | 5.53 mm⁻¹ |
| F(000) | 424 |
| Crystal size | 0.26 × 0.12 × 0.10 mm |
| Theta range for data collection | 3.1 to 28.6° |
| Reflections collected | 4932 |
| Independent reflections | 1542 [R(int) = 0.058] |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1542 / 1 / 100 |
| Goodness-of-fit on F² | 1.00 |
| Final R indices [I>2σ(I)] | R1 = 0.039, wR2 = 0.092 |
| R indices (all data) | R1 = 0.071, wR2 = 0.101 |
| Absolute structure parameter | 0.01(2) |
| Largest diff. peak and hole | 0.50 and -0.62 e.Å⁻³ |
Structural Analysis and Visualization
Molecular and Crystal Structure of 2-Bromo-4-nitroaniline
In the crystal structure of 2-Bromo-4-nitroaniline, the molecule is essentially planar.[2][3] The dihedral angle between the nitro group and the aromatic ring is 4.57(4)°.[2][3] A key feature is the presence of an intramolecular N—H···Br hydrogen bond, which results in the formation of a planar five-membered ring.[2][3] This ring is nearly coplanar with the aromatic ring, with a dihedral angle of 1.64(6)°.[2][3]
The crystal packing is stabilized by intermolecular N—H···N and N—H···O hydrogen bonds, which link the molecules into a three-dimensional network.[2][3]
Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the structural analysis process.
Caption: Experimental workflow from synthesis to final crystal structure determination.
References
Solubility Profile of 2-Bromo-3-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Bromo-3-nitroaniline in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a framework for solubility determination. It includes a detailed, generalized experimental protocol and predicted solubility characteristics based on the behavior of analogous compounds. This guide is intended to be a valuable resource for professionals in drug development and chemical synthesis who require solubility data for process development, formulation, and quality control.
Introduction to this compound
This compound (CAS No: 35757-20-1) is a yellow crystalline solid with a molecular weight of 217.02 g/mol and the chemical formula C₆H₅BrN₂O₂.[1] Its structure, featuring a bromine atom and a nitro group on an aniline ring, makes it a key intermediate in the synthesis of various organic compounds.[1] It finds applications in the pharmaceutical industry as a building block for active pharmaceutical ingredients (APIs), in the agrochemical sector for developing pesticides and herbicides, and in the manufacturing of dyes and pigments.[1][2] Given its role in these critical sectors, understanding its solubility in various organic solvents is essential for optimizing reaction conditions, purification processes, and formulation development.
Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The compound is generally described as being soluble in organic solvents.[1]
In the absence of precise experimental values, a qualitative prediction of solubility can be inferred from the behavior of structurally similar compounds, such as other halogenated nitroanilines. The presence of the polar nitro and amine groups suggests potential solubility in polar organic solvents, while the aromatic ring and bromine atom contribute to its solubility in less polar environments.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble to Highly Soluble | The polar nature of these solvents can effectively solvate the polar nitro and amine functional groups of the molecule. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately Soluble to Soluble | The amine and nitro groups can participate in hydrogen bonding with protic solvents, although the bulky bromine atom may introduce some steric hindrance. |
| Nonpolar | Toluene, Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant solubility in nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | These solvents have an intermediate polarity and can interact favorably with the aromatic ring and the halogen substituent. |
Note: This table is based on general solubility principles and data for analogous compounds. Experimental verification is required for accurate solubility determination.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized methodology for the experimental determination of the solubility of a solid organic compound like this compound. This protocol is based on the widely used isothermal equilibrium method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Vials with tight-fitting caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Filter the supernatant through a syringe filter into a pre-weighed vial to remove any remaining solid microparticles.
-
Determine the mass of the filtered supernatant.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.
-
Alternatively, for analysis by chromatography (HPLC or GC):
-
Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions.
-
Dilute an accurately known volume of the filtered supernatant with the same solvent and analyze it using the same chromatographic method.
-
-
-
Data Calculation and Presentation:
-
Calculate the solubility in various units such as grams per 100 g of solvent (mass fraction), mole fraction, or mg/mL.
-
Repeat the experiment at least three times for each solvent and temperature to ensure reproducibility and report the average solubility with the standard deviation.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Experimental Solubility Determination.
Conclusion
References
CAS number and IUPAC name for 2-Bromo-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2-Bromo-3-nitroaniline, a key chemical intermediate. It covers its fundamental chemical identity, physicochemical properties, detailed synthesis protocols, and its applications in various research and development sectors.
Chemical Identity and Properties
This compound is an aromatic compound featuring a bromine atom and a nitro group attached to an aniline structure.[1] This substitution pattern imparts unique reactivity, making it a valuable precursor in the synthesis of more complex molecules.
IUPAC Name: this compound[1] CAS Number: 35757-20-1[1]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 217.02 g/mol | [1][2] |
| Appearance | Yellow crystalline solid | |
| Solubility | Soluble in organic solvents | |
| Storage Conditions | Keep in a dark place, inert atmosphere, room temperature | |
| Purity (Typical) | 95% |
Note: Specific melting and boiling point data for this compound are not widely published. For reference, the related isomer 4-Bromo-2-nitroaniline has a melting point of 110-113 °C.
Synthesis of this compound
Several synthetic routes have been identified for the preparation of this compound, including the bromination of 3-nitroaniline and the conversion from 2-bromo-3-nitrobenzoic acid.[1] The most common and direct method is the electrophilic nitration of 2-bromoaniline.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound from 2-bromoaniline via electrophilic nitration.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Nitration of 2-Bromoaniline
This protocol describes a representative procedure for the synthesis of this compound based on established methods for the nitration of substituted anilines.
Materials:
-
2-Bromoaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Suitable organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvent for recrystallization (e.g., Ethanol/Water mixture)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask kept in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a measured volume of concentrated sulfuric acid. Maintain the temperature below 10 °C throughout the addition.
-
Dissolution of Starting Material: In a separate reaction flask, dissolve 2-bromoaniline in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath to between 0 and 5 °C.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred 2-bromoaniline solution. It is critical to maintain the reaction temperature below 10 °C to control the reaction and minimize the formation of byproducts.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at a low temperature for a specified time. The progress of the reaction should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.
-
Workup:
-
Neutralize the acidic solution by slowly adding a base, such as a saturated sodium bicarbonate solution, until the pH is neutral.
-
Extract the product into an organic solvent.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain the final product as yellow crystals.
-
Applications and Biological Relevance
This compound serves as a versatile intermediate in the synthesis of a wide range of organic compounds. Its applications span several industries:
-
Pharmaceuticals: It is a building block for the creation of active pharmaceutical ingredients (APIs).[1]
-
Agrochemicals: The compound is utilized in the development of new pesticides and herbicides.[1]
-
Dyes and Pigments: Its chemical structure is suitable for use in the synthesis of various colorants.[1]
Biological Activity Profile
Preliminary research has indicated that this compound and its derivatives may exhibit certain biological activities, making them of interest for further investigation in drug discovery:
-
Antimicrobial Properties: Studies suggest potential activity against some strains of bacteria and fungi.[1]
-
Cytotoxicity: Some reports indicate that the compound may show cytotoxic effects in various cell lines, warranting further exploration in cancer research.[1]
-
Enzyme Inhibition: It has been noted to potentially inhibit certain cytochrome P450 enzymes, which are critical in drug metabolism.[1]
-
Toxicology: The compound has demonstrated acute toxicity upon ingestion or inhalation, highlighting the need for careful handling and appropriate safety measures in a laboratory setting.[1]
Conclusion
This compound is a significant chemical intermediate with a well-defined profile and broad utility in organic synthesis. The protocols and data presented in this guide are intended to support researchers and professionals in the effective and safe use of this compound in their developmental workflows. Its unique structure continues to make it a valuable component in the synthesis of novel compounds for the pharmaceutical, agrochemical, and materials science industries.
References
molecular formula and weight of 2-Bromo-3-nitroaniline
An in-depth analysis of 2-Bromo-3-nitroaniline reveals its fundamental chemical properties. This guide serves researchers, scientists, and drug development professionals by providing core data on this compound.
This compound is an organic compound with the molecular formula C6H5BrN2O2.[1] Its molecular weight is 217.02 g/mol .[1][2][3]
| Property | Value |
| Molecular Formula | C6H5BrN2O2[1][4] |
| Molecular Weight | 217.02 g/mol [1][2][3] |
Note on Experimental Protocols and Signaling Pathways:
The request for detailed experimental protocols and signaling pathways for this compound cannot be fulfilled in a generalized technical guide. This compound is a chemical reagent and building block used in a variety of organic syntheses.
-
Experimental Protocols are specific to the reaction or analysis being performed. For example, the protocol for using this compound in a Suzuki coupling would be vastly different from its use in the synthesis of a heterocyclic compound. A comprehensive guide would require a specific reaction context.
-
Signaling Pathways are biological processes. While a molecule synthesized from this compound might be designed to interact with a specific signaling pathway, the compound itself is not inherently part of a biological pathway. Information on such interactions would be found in specific pharmacological or biochemical studies related to the derivatives of this compound, not the starting material itself.
Therefore, the creation of diagrams for signaling pathways or universal experimental workflows involving this compound is not applicable.
References
The Synthetic Versatility of 2-Bromo-3-nitroaniline: A Technical Guide to its Core Reactions
For Immediate Release
This technical guide provides an in-depth exploration of the key chemical reactions of 2-Bromo-3-nitroaniline, with a particular focus on its utility in nucleophilic aromatic substitution (SNAr) reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering a comprehensive overview of the compound's reactivity, detailed experimental protocols, and quantitative data to support synthetic planning.
Core Reactivity and Strategic Importance
This compound is a valuable building block in organic synthesis, primarily owing to the presence of three distinct functional groups on the aniline scaffold: a bromine atom, a nitro group, and an amino group. This unique arrangement of substituents dictates its reactivity, making it a versatile precursor for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1] The key reactions of this compound include nucleophilic substitution at the bromine-bearing carbon, reduction of the nitro group, and diazotization of the amino group.[2]
The electron-withdrawing nature of the nitro group, positioned meta to the bromine atom, moderately activates the aryl ring towards nucleophilic attack, facilitating the displacement of the bromide leaving group.[3] While not as strongly activated as systems with ortho or para nitro groups, this compound still undergoes nucleophilic aromatic substitution with a variety of nucleophiles.[3] This reactivity is central to its application in constructing carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The cornerstone of this compound's utility lies in its participation in SNAr reactions. This class of reactions proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the carbon atom bearing the bromine. This forms a resonance-stabilized intermediate known as a Meisenheimer complex, which then rearomatizes by expelling the bromide ion.
A general schematic of the SNAr mechanism is presented below:
Quantitative Data for Nucleophilic Substitution Reactions
The following table summarizes representative yields for the nucleophilic substitution of this compound with various nucleophiles. The data is compiled from analogous reactions reported in the literature and serves as a predictive guide for synthetic planning.
| Nucleophile (Nu-H) | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Aniline | Cu₂O, Cu, K₂CO₃ | 2-Ethoxyethanol | 130 | 12-24 | N-(3-nitro-2-aminophenyl)aniline | 58-78 (estimated) |
| Ethanolamine | K₂CO₃ | EtOH | 60 | 0.8 | 2-((3-nitro-2-aminophenyl)amino)ethanol | ~62 |
| Thiophenol | K₂CO₃ | DMF | 80 | 4 | 2-(phenylthio)-3-nitroaniline | Not Reported |
| Sodium Methoxide | NaOMe, KOH, PTC | Toluene | 50-55 | 2-4 | 2-methoxy-3-nitroaniline | >80 (estimated) |
Note: Yields are based on reactions with structurally similar halo-nitroaromatic compounds and may vary for this compound. PTC = Phase Transfer Catalyst.
Experimental Protocols
The following are detailed experimental protocols for key nucleophilic substitution reactions involving this compound, adapted from established methodologies for similar substrates.
Copper-Catalyzed Amination (Ullmann Condensation)
This protocol describes the formation of a C-N bond via a copper-catalyzed reaction with an amine.
Materials:
-
This compound
-
Aniline (or other amine)
-
Copper(I) oxide (Cu₂O)
-
Copper powder (Cu)
-
Potassium carbonate (K₂CO₃), finely ground
-
2-Ethoxyethanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol), the desired amine (1.2 mmol), potassium carbonate (2.0 mmol), copper(I) oxide (0.1 mmol), and copper powder (0.1 mmol).
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add 2-ethoxyethanol (3-5 mL) to the mixture.
-
Heat the reaction mixture to 130 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify to a pH of approximately 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted-3-nitro-2-aniline.
Reaction with S-Nucleophiles (Thiolation)
This protocol details the formation of a C-S bond using a thiol nucleophile.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
1 M Hydrochloric acid
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.2 mmol) in DMF.
-
Add potassium carbonate (2.0 mmol) and stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 mmol) in DMF to the reaction mixture.
-
Stir the reaction at 80 °C until the starting material is consumed, as monitored by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and acidify with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction with O-Nucleophiles (Alkoxylation)
This protocol outlines the formation of a C-O bond using an alkoxide nucleophile.
Materials:
-
This compound
-
Sodium methoxide (solid)
-
Potassium hydroxide (solid)
-
Tetrabutylammonium bromide (Phase Transfer Catalyst)
-
Toluene
-
Air supply
Procedure:
-
To a solution of this compound (0.3 mol) in toluene (60 mL), add powdered sodium methoxide (0.36 mol), powdered potassium hydroxide (0.51 mol), and tetrabutylammonium bromide (0.038 mol) at room temperature.
-
Stir the heterogeneous mixture vigorously at 50-55 °C for 2-4 hours while bubbling air through the solution.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the mixture and wash with water to remove inorganic salts.
-
Separate the organic phase, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be further purified by distillation or column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the nucleophilic aromatic substitution of this compound.
Other Key Reactions
Beyond nucleophilic substitution, this compound can undergo other synthetically useful transformations:
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding 2-bromo-1,3-diaminobenzene. This transformation opens up further avenues for derivatization, such as the formation of heterocyclic systems.
-
Diazotization: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -H) via Sandmeyer-type reactions.
Conclusion
This compound is a highly adaptable synthetic intermediate with a rich and varied reaction profile. Its ability to readily participate in nucleophilic aromatic substitution reactions with a range of nucleophiles makes it an invaluable tool for the construction of complex molecular architectures. The protocols and data presented in this guide are intended to facilitate the effective utilization of this compound in research and development, enabling the synthesis of novel molecules with potential applications in medicine, materials science, and beyond.
References
Synthesis of 2-Bromo-3-nitroaniline from 2-bromoaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-bromo-3-nitroaniline, a valuable building block in the development of pharmaceuticals and other fine chemicals. The synthesis commences with the nitration of 2-bromoaniline, a process that necessitates a strategic three-step approach to ensure optimal yield and regioselectivity. Direct nitration of 2-bromoaniline is generally avoided due to the high reactivity of the amino group, which can lead to oxidation and the formation of multiple undesired byproducts. The established and more controlled route involves the protection of the amino group via acetylation, followed by the regioselective nitration of the resulting N-acetyl-2-bromoaniline, and concluding with the deprotection of the acetyl group to yield the target molecule.
Reaction Pathway
The synthesis of this compound from 2-bromoaniline is accomplished through a three-step sequence:
-
Acetylation of 2-bromoaniline: The amino group of 2-bromoaniline is protected as an acetamide to modulate its reactivity and directing effect.
-
Nitration of N-acetyl-2-bromoaniline: The intermediate, N-acetyl-2-bromoaniline, undergoes electrophilic aromatic substitution where a nitro group is introduced onto the aromatic ring. The directing effects of the acetamido and bromo substituents guide the regioselectivity of this step.
-
Hydrolysis of 2-bromo-3-nitroacetanilide: The acetyl protecting group is removed by acid-catalyzed hydrolysis to afford the final product, this compound.
Experimental Protocols
The following protocols are detailed methodologies for each key step in the synthesis of this compound from 2-bromoaniline.
Step 1: Acetylation of 2-bromoaniline to N-acetyl-2-bromoaniline
This initial step protects the highly reactive amino group as an acetamide, which prevents oxidation during the subsequent nitration and controls the regioselectivity.
Materials:
-
2-bromoaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromoaniline (1.0 eq) in glacial acetic acid.
-
To the stirred solution, cautiously add acetic anhydride (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold deionized water with continuous stirring to precipitate the product.
-
Collect the resulting white precipitate of N-acetyl-2-bromoaniline by vacuum filtration, wash thoroughly with cold deionized water, and dry.
Quantitative Data Summary (Step 1):
| Reagent/Product | Molar Mass ( g/mol ) | Moles (Relative) | Quantity (Example) |
| 2-bromoaniline | 172.02 | 1.0 | 17.2 g |
| Acetic anhydride | 102.09 | 1.1 | 11.2 g (10.4 mL) |
| Glacial acetic acid | 60.05 | - | 50 mL |
| N-acetyl-2-bromoaniline | 214.06 | - | ~20.3 g (95% yield) |
Step 2: Nitration of N-acetyl-2-bromoaniline to 2-bromo-3-nitroacetanilide
The nitration of the protected aniline is a critical step where the regioselectivity is controlled by the directing effects of the existing substituents. The use of a mixed acid nitrating agent at low temperatures is crucial.
Materials:
-
N-acetyl-2-bromoaniline
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
Procedure:
-
In a beaker, carefully add concentrated sulfuric acid. Cool the acid in an ice-salt bath to below 0 °C.
-
Slowly add N-acetyl-2-bromoaniline (1.0 eq) in small portions to the cold sulfuric acid, ensuring the temperature does not exceed 5 °C.
-
In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of N-acetyl-2-bromoaniline in sulfuric acid. The temperature of the reaction mixture must be strictly maintained below 10 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.
-
Collect the solid 2-bromo-3-nitroacetanilide by vacuum filtration, wash with cold water until the washings are neutral, and dry.
Quantitative Data Summary (Step 2):
| Reagent/Product | Molar Mass ( g/mol ) | Moles (Relative) | Quantity (Example) |
| N-acetyl-2-bromoaniline | 214.06 | 1.0 | 21.4 g |
| Concentrated H₂SO₄ | 98.08 | - | ~100 mL |
| Concentrated HNO₃ (70%) | 63.01 | 1.1 | 7.6 g (5.4 mL) |
| 2-bromo-3-nitroacetanilide | 259.06 | - | ~22.0 g (85% yield) |
Step 3: Hydrolysis of 2-bromo-3-nitroacetanilide to this compound
The final step involves the removal of the acetyl protecting group to yield the desired this compound.
Materials:
-
2-bromo-3-nitroacetanilide
-
Concentrated hydrochloric acid (37%)
-
Ethanol
-
Sodium hydroxide solution (10% aqueous)
-
Deionized water
Procedure:
-
In a round-bottom flask, suspend 2-bromo-3-nitroacetanilide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux with stirring for 2-4 hours, or until TLC indicates the complete disappearance of the starting material.
-
Cool the resulting solution in an ice bath.
-
Slowly neutralize the cold solution by the dropwise addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Quantitative Data Summary (Step 3):
| Reagent/Product | Molar Mass ( g/mol ) | Moles (Relative) | Quantity (Example) |
| 2-bromo-3-nitroacetanilide | 259.06 | 1.0 | 25.9 g |
| Concentrated HCl | 36.46 | - | 50 mL |
| Ethanol | 46.07 | - | 100 mL |
| This compound | 217.02 | - | ~19.5 g (90% yield) |
Experimental Workflow
The following diagram illustrates the sequential workflow of the synthesis process.
Methodological & Application
2-Bromo-3-nitroaniline: A Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Bromo-3-nitroaniline is a valuable and versatile bifunctional aromatic compound that serves as a key intermediate in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a nitro group, and an amino group on a benzene ring, allows for a diverse range of chemical transformations. This makes it an important precursor in the development of pharmaceuticals, agrochemicals, dyes, and pigments.[1][2] The strategic positioning of these functional groups enables selective reactions, including palladium-catalyzed cross-coupling reactions and the formation of various heterocyclic systems.[3] This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Key Applications and Synthetic Protocols
Palladium-Catalyzed C-N and C-C Bond Formation
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are fundamental in modern organic synthesis for the construction of carbon-nitrogen and carbon-carbon bonds, respectively.[4][5]
The Buchwald-Hartwig amination allows for the formation of N-aryl and N-heteroaryl bonds, which are prevalent in many biologically active compounds.[4] this compound can be coupled with various amines to generate substituted N-aryl-2-bromo-3-nitroanilines. It is important to note that the nitro group can be incompatible with strong bases like potassium tert-butoxide (KOtBu) at elevated temperatures, necessitating careful selection of reaction conditions, such as the use of weaker bases like potassium carbonate.[6]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A general protocol for the Buchwald-Hartwig amination of an aryl bromide with an amine is as follows:
| Reagent/Component | Role | Typical Quantity |
| This compound | Starting Material | 1.0 mmol |
| Amine | Coupling Partner | 1.2 mmol |
| Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Catalyst | 1-5 mol% |
| Phosphine Ligand (e.g., XPhos, SPhos, BINAP) | Ligand | 1.1-2.2 eq. relative to Pd |
| Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) | Base | 1.4-2.0 mmol |
| Anhydrous Solvent (e.g., Toluene, Dioxane) | Solvent | 5-10 mL |
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent, followed by the amine and the base.
-
Seal the tube and heat the reaction mixture at the desired temperature (typically 80-110 °C) with stirring for the specified time (usually 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-bromo-3-nitroaniline.
Logical Relationship of Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination of this compound.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[5] this compound can be coupled with various aryl or vinyl boronic acids or their esters to synthesize biaryl and styrenyl derivatives, which are important scaffolds in medicinal chemistry and materials science.[7][8]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A general protocol for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid is as follows:
| Reagent/Component | Role | Typical Quantity |
| This compound | Starting Material | 1.0 mmol |
| Arylboronic Acid | Coupling Partner | 1.5 mmol |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Catalyst | 2-5 mol% |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Base | 2.0-3.0 mmol |
| Solvent System (e.g., Toluene/Water, Dioxane/Water) | Solvent | 10:1 to 4:1 mixture |
Procedure:
-
To a flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere and stir for the required time (usually 6-24 hours), monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Suzuki-Miyaura Coupling Workflow
Caption: Suzuki-Miyaura coupling of this compound.
Reduction of the Nitro Group
The nitro group of this compound can be selectively reduced to an amino group, yielding 2-bromobenzene-1,3-diamine. This diamine is a valuable precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles and quinoxalines.
Experimental Protocol: Reduction of this compound
A representative procedure for the reduction of a nitroaniline to a diamine is as follows:
| Reagent/Component | Role | Typical Quantity |
| This compound | Starting Material | 1.0 g |
| Reducing Agent (e.g., SnCl₂·2H₂O, Fe/HCl, H₂/Pd-C) | Reductant | Varies with agent |
| Solvent (e.g., Ethanol, Ethyl Acetate, Acetic Acid) | Solvent | 20-50 mL |
Procedure using Tin(II) Chloride:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude 2-bromobenzene-1,3-diamine, which can be further purified by crystallization or column chromatography.
Nitro Group Reduction Pathway
Caption: Reduction of this compound.
Synthesis of Heterocyclic Compounds: 4-Bromo-2,1,3-benzothiadiazole
This compound can serve as a starting material for the synthesis of benzothiadiazoles, a class of heterocyclic compounds with applications in materials science and medicinal chemistry.[9] The synthesis involves the reduction of the nitro group to an amine, followed by cyclization with a sulfur-containing reagent.
Experimental Protocol: Synthesis of 4-Bromo-2,1,3-benzothiadiazole (from 2-Bromobenzene-1,3-diamine)
While a direct conversion from this compound is a two-step process, the cyclization of the resulting diamine is a key step.
| Reagent/Component | Role | Typical Quantity |
| 2-Bromobenzene-1,3-diamine | Starting Material | 1.0 mmol |
| Thionyl Chloride (SOCl₂) or Sulfur Monochloride (S₂Cl₂) | Cyclizing Agent | 2.0-4.0 mmol |
| Solvent (e.g., Toluene, Dichloromethane) | Solvent | 10-20 mL |
Procedure:
-
Dissolve 2-bromobenzene-1,3-diamine in an anhydrous solvent under an inert atmosphere.
-
Slowly add thionyl chloride to the solution at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and carefully quench with water or a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-bromo-2,1,3-benzothiadiazole.[1]
Benzothiadiazole Synthesis Workflow
Caption: Synthesis of 4-Bromo-2,1,3-benzothiadiazole.
Conclusion
This compound is a highly valuable synthetic intermediate due to the presence of three distinct functional groups that can be selectively manipulated. Its utility in palladium-catalyzed cross-coupling reactions and as a precursor for various heterocyclic systems makes it a crucial building block for the synthesis of complex organic molecules with potential applications in pharmaceuticals, materials science, and other areas of chemical research. The protocols provided herein offer a guide for the effective utilization of this versatile compound in organic synthesis.
References
- 1. 4-bromo-2,1,3-benzothiadiazole synthesis - chemicalbook [chemicalbook.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 9. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 2-bromo-3-nitroaniline with various boronic acids. 2-Aryl-3-nitroanilines are valuable building blocks in medicinal chemistry and materials science, serving as precursors to a wide range of complex molecules, including pharmaceuticals and organic electronic materials. The electron-withdrawing nature of the nitro group and the presence of the ortho-amino group can present challenges in achieving high-yielding couplings. The protocols described herein are designed to address these challenges and provide a reliable method for the synthesis of these important compounds.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of substrates analogous to this compound, such as other ortho-substituted bromoanilines. These examples provide a strong starting point for reaction optimization.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,6-dibromo-4-nitroaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ (2.0) | DMF/H₂O (10:1) | 80 | 0.5 | 98 | [1] |
| 2 | 2,6-dibromo-4-nitroaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ (2.0) | DMF/H₂O (10:1) | 80 | 0.5 | 96 | [1] |
| 3 | 2,6-dibromo-4-nitroaniline | 4-Fluorophenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ (2.0) | DMF/H₂O (10:1) | 80 | 1 | 95 | [1] |
| 4 | 2-Bromoaniline derivative | Phenylboronic acid ester | CataCXium A palladacycle (10) | Cs₂CO₃ (2.0) | 2-MeTHF/H₂O (4:1) | 80 | 16 | 91 | [2] |
| 5 | 2-Bromoaniline derivative | 4-Acetylphenylboronic acid ester | CataCXium A palladacycle (10) | Cs₂CO₃ (2.0) | 2-MeTHF/H₂O (4:1) | 80 | 16 | 80 | [2] |
| 6 | 2-Bromoaniline derivative | 4-(Trifluoromethyl)phenylboronic acid ester | CataCXium A palladacycle (10) | Cs₂CO₃ (2.0) | 2-MeTHF/H₂O (4:1) | 80 | 16 | 97 | [2] |
Experimental Protocols
This section provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a robust starting point and may be optimized for specific substrates and scales.
Materials and Equipment
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or CataCXium A palladacycle (see table for loading)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents)
-
Degassed solvent (e.g., DMF/H₂O 10:1 or 2-MeTHF/H₂O 4:1)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Protocol 1: Ligand-Free Palladium Acetate Catalysis
-
Reaction Setup: In a dry round-bottom flask or Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and palladium(II) acetate (0.5-2 mol%).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., DMF/H₂O, 10:1) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Palladacycle Catalysis
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), cesium carbonate (2.0 equiv.), and the CataCXium A palladacycle (5-10 mol%).
-
Inert Atmosphere: Seal the tube, and then evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 2-MeTHF/H₂O, 4:1) via syringe to achieve a concentration of approximately 0.3 M.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: Experimental workflow for the Suzuki coupling of this compound.
References
Application Notes and Protocols: 2-Bromo-3-nitroaniline as a Key Intermediate for the Synthesis of Halogenated Phenazine Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-nitroaniline is a valuable and versatile intermediate in medicinal chemistry, serving as a crucial building block for the synthesis of various pharmaceutical compounds.[1] Its unique substitution pattern, featuring an amine, a nitro group, and a bromine atom on the aromatic ring, allows for diverse chemical transformations, making it an ideal starting material for the construction of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of halogenated phenazine-based antibacterial agents. These synthetic phenazines have demonstrated significant potency against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by inducing a rapid iron starvation response.[2][3][4][5][6]
Synthesis of Halogenated Phenazine Antibiotics
A robust and modular synthetic approach to halogenated phenazine antibiotics from this compound involves a two-step sequence: a palladium-catalyzed Buchwald-Hartwig amination followed by a reductive cyclization. This strategy allows for the introduction of various substituents on the phenazine core, enabling the exploration of structure-activity relationships (SAR).
Experimental Workflow
The overall synthetic workflow is depicted below, starting from this compound and a substituted aniline to yield the final halogenated phenazine product.
Caption: Synthetic workflow for halogenated phenazines.
Experimental Protocols
Protocol 1: Synthesis of 2-((4-chlorophenyl)amino)-3-nitroaniline (Intermediate)
This protocol details the Buchwald-Hartwig amination of this compound with 4-chloroaniline.
Materials:
-
This compound
-
4-Chloroaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), 4-chloroaniline (1.2 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and Xantphos (0.10 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe to the flask.
-
Heat the reaction mixture to 110°C with vigorous stirring for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired 2-((4-chlorophenyl)amino)-3-nitroaniline intermediate.
Protocol 2: Synthesis of 2-chloro-10H-phenazine (Final Product)
This protocol describes the reductive cyclization of the intermediate to form the phenazine core.
Materials:
-
2-((4-chlorophenyl)amino)-3-nitroaniline
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve the 2-((4-chlorophenyl)amino)-3-nitroaniline intermediate in a mixture of ethanol and water.
-
Heat the solution to reflux.
-
Slowly add an aqueous solution of sodium dithionite (3.0-4.0 equiv.) to the refluxing mixture.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a halogenated phenazine.
| Step | Reactants | Product | Yield (%) | Purity (%) |
| 1 | This compound, 4-Chloroaniline | 2-((4-chlorophenyl)amino)-3-nitroaniline | 75-85 | >95 (by NMR) |
| 2 | 2-((4-chlorophenyl)amino)-3-nitroaniline | 2-chloro-10H-phenazine | 60-70 | >98 (by HPLC) |
Table 1: Representative yields and purities for the two-step synthesis.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | MS (ESI) |
| 2-chloro-10H-phenazine | 8.20-8.15 (m, 2H), 7.85-7.75 (m, 3H), 7.60-7.55 (m, 2H) | 143.5, 142.8, 136.2, 131.5, 130.8, 130.1, 129.5, 128.7, 127.4, 124.6 | m/z 215.0 [M+H]⁺ |
Table 2: Representative spectroscopic data for the final product.
Biological Activity and Signaling Pathway
Halogenated phenazines exhibit their potent antibacterial activity, particularly against MRSA, by inducing rapid iron starvation.[2][3][4][6] Iron is an essential nutrient for bacterial survival and pathogenesis. These phenazine compounds are believed to chelate intracellular iron, disrupting iron homeostasis and leading to a cascade of events that ultimately result in bacterial cell death.
The proposed mechanism involves the upregulation of genes responsible for iron acquisition in a futile attempt by the bacteria to overcome the iron-limited environment created by the phenazine.
Caption: Proposed iron starvation signaling pathway.
Conclusion
This compound is a readily accessible and highly useful intermediate for the synthesis of pharmaceutically active compounds. The protocols outlined here provide a clear and efficient pathway to halogenated phenazines, a promising class of antibacterial agents with a unique mechanism of action. The modularity of this synthetic route allows for the generation of diverse analogs for further drug discovery and development efforts aimed at combating antibiotic-resistant bacteria.
References
- 1. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modular Synthetic Routes to Fluorine-Containing Halogenated Phenazine and Acridine Agents That Induce Rapid Iron Starvation in Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Starving Bacteria of Iron: A Potential Strategy to Disperse Bacterial Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 2-Bromo-3-nitroaniline in the Preparation of Azo Dyes
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their extensive range of colors, good fastness properties, and relative ease of synthesis have led to their widespread use in various industries, including textiles, printing, and cosmetics. The color of an azo dye is determined by the chemical nature of the aromatic rings linked by the azo group. By strategically modifying the substituents on these aromatic moieties, the hue, intensity, and fastness properties of the dye can be finely tuned.
2-Bromo-3-nitroaniline is a valuable intermediate in the synthesis of a specific subset of azo dyes. The presence of both a bromo and a nitro group on the aniline ring significantly influences the electronic properties of the resulting diazonium salt and, consequently, the final azo dye. The electron-withdrawing nature of these substituents can lead to dyes with enhanced light fastness and different shades compared to those derived from simpler anilines. This application note provides a detailed protocol for the preparation of azo dyes using this compound as the diazo component and β-naphthol as the coupling component, along with characterization data and fastness properties.
General Reaction Scheme
The synthesis of azo dyes from this compound follows a two-step process:
-
Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treating it with nitrous acid (HNO₂) at a low temperature (0-5 °C). Nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).
-
Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. In this example, β-naphthol is used as the coupling agent. The coupling reaction is an electrophilic aromatic substitution.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
β-Naphthol
-
Sodium hydroxide (NaOH)
-
Urea
-
Ethanol
-
Distilled water
-
Ice
Equipment:
-
Beakers (100 mL, 250 mL)
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar
-
Thermometer (-10 to 110 °C)
-
Büchner funnel and flask
-
Filter paper
-
pH indicator paper
-
Melting point apparatus
-
UV-Vis spectrophotometer
-
FT-IR spectrometer
Protocol 1: Diazotization of this compound
-
In a 250 mL beaker, add 2.17 g (0.01 mol) of this compound to 10 mL of distilled water and 3 mL of concentrated hydrochloric acid.
-
Stir the mixture to form a fine suspension of the amine hydrochloride.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate 100 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine hydrochloride suspension over a period of 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Continue stirring the mixture for an additional 30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution to ensure the completion of the diazotization reaction.
-
A small amount of urea can be added to destroy any excess nitrous acid. The presence of nitrous acid can be tested with starch-iodide paper (a blue-black color indicates the presence of nitrous acid).
-
The resulting solution contains the 2-bromo-3-nitrophenyldiazonium chloride and should be kept cold and used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with β-Naphthol
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 20 mL of a 10% sodium hydroxide solution.
-
Cool the β-naphthol solution to 0-5 °C in an ice bath with gentle stirring.
-
Slowly add the cold diazonium salt solution prepared in Protocol 1 to the cold β-naphthol solution with constant stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Maintain the reaction mixture at a pH of 8-9 by the dropwise addition of 10% sodium hydroxide solution if necessary.
-
Continue to stir the reaction mixture in the ice bath for another 30-60 minutes to ensure complete coupling.
-
Filter the precipitated dye using a Büchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the azo dye in an oven at 60-70 °C.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol or glacial acetic acid, to obtain a pure product.
Data Presentation
The following tables summarize typical quantitative data for an azo dye prepared from this compound and β-naphthol. Note: This data is representative and may vary depending on the precise experimental conditions.
Table 1: Synthesis and Spectral Data of 1-(2-Bromo-3-nitrophenylazo)-2-naphthol
| Parameter | Value |
| Molecular Formula | C₁₆H₁₀BrN₃O₃ |
| Molecular Weight | 384.18 g/mol |
| Yield (%) | 85-95% |
| Melting Point (°C) | 210-215 °C |
| Color | Deep Red |
| λmax (in DMF) | ~490 nm |
| Molar Absorptivity (ε) | ~25,000 L mol⁻¹ cm⁻¹ |
Table 2: Fastness Properties of the Azo Dye on Polyester Fabric
| Fastness Property | Rating (Grey Scale) |
| Light Fastness | 6-7 |
| Wash Fastness | 4-5 |
| Rubbing Fastness (Dry) | 4 |
| Rubbing Fastness (Wet) | 3-4 |
| Perspiration Fastness (Acidic) | 4 |
| Perspiration Fastness (Alkaline) | 4 |
Rating Scale: 1 (Poor) to 5 (Excellent) for wash and rubbing fastness; 1 (Poor) to 8 (Excellent) for light fastness.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of azo dyes from this compound.
Caption: Reaction pathway for the synthesis of an azo dye from this compound.
Conclusion
This compound serves as a key precursor for the synthesis of azo dyes with desirable properties. The presence of the bromo and nitro substituents on the diazo component can impart high light fastness and unique color characteristics to the final dye. The protocols provided herein offer a general framework for the preparation of such dyes. Researchers and professionals in drug development may also find the synthesis of such compounds of interest for creating novel molecular scaffolds. It is important to note that reaction conditions, such as temperature, pH, and reaction time, should be carefully controlled and optimized to achieve high yields and purity of the desired azo dye. Standard laboratory safety procedures should be followed when handling the chemicals involved in this synthesis.
Application Notes and Protocols for the Selective Reduction of the Nitro Group in 2-Bromo-3-nitroaniline
Introduction
The selective reduction of a nitro group in the presence of other reducible functional groups, such as halogens, is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] 2-Bromo-3-nitroaniline is a valuable intermediate, and its conversion to 2-bromobenzene-1,3-diamine is a key step in the elaboration of more complex molecules. The primary challenge in this reduction is the preservation of the carbon-bromine bond, as dehalogenation is a common side reaction under many reducing conditions.[1][2] This document provides detailed application notes and protocols for the chemoselective reduction of the nitro group in this compound.
Reaction Principle
The objective is the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) in this compound, yielding 2-bromobenzene-1,3-diamine, while leaving the bromo (-Br) and the existing amino (-NH₂) groups intact.
Caption: Chemical transformation from this compound to 2-bromobenzene-1,3-diamine.
Experimental Protocols
Several methods are available for the chemoselective reduction of nitroarenes in the presence of halogens. Below are detailed protocols for three common and effective methods.
Protocol 1: Catalytic Transfer Hydrogenation with Hydrazine Hydrate and Pd/C
Catalytic transfer hydrogenation using hydrazine hydrate as a hydrogen donor and palladium on carbon (Pd/C) as the catalyst is a highly efficient and selective method for reducing halogenated nitroarenes.[1][4][5] The selectivity can often be controlled by adjusting the reaction temperature.[5]
Materials:
-
This compound
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add 10% Pd/C (13 mg).
-
To this suspension, add hydrazine hydrate (10.0 mmol) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 5-30 minutes), cool the mixture to room temperature.[1]
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Workflow Diagram:
Caption: Experimental workflow for catalytic transfer hydrogenation.
Protocol 2: Reduction with Tin(II) Chloride Dihydrate
The use of stannous chloride (SnCl₂) in an acidic medium is a classic and reliable method for the reduction of aromatic nitro compounds. It generally shows good tolerance for halogen substituents.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add a solution of Tin(II) chloride dihydrate (4.0 mmol) in concentrated hydrochloric acid (2 mL).
-
Heat the reaction mixture at 50-60°C and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the acidic solution by the dropwise addition of a cold sodium hydroxide solution until the pH is basic (pH > 8), which will precipitate tin salts.
-
Extract the aqueous suspension with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
-
Purify by column chromatography if needed.
Protocol 3: Metal-Free Reduction with Tetrahydroxydiboron
For substrates sensitive to metals, a metal-free reduction using reagents like tetrahydroxydiboron offers a mild and chemoselective alternative.[6]
Materials:
-
This compound
-
Tetrahydroxydiboron (B₂(OH)₄)
-
Water or Isopropanol
-
Organic catalyst (e.g., 4,4'-bipyridine, if required)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound (1.0 mmol) and tetrahydroxydiboron (1.5 mmol) in water or isopropanol (5 mL) in a round-bottom flask.
-
If using a catalyst like 4,4'-bipyridine, add it at this stage (e.g., 0.1 mmol).
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a short time (e.g., 5 minutes to a few hours).[6] Monitor by TLC.
-
Once the starting material is consumed, add ethyl acetate to extract the product.
-
Wash the organic layer with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
If necessary, purify the product via column chromatography.
Data Presentation
The following table summarizes the expected outcomes for the selective reduction of this compound based on the described protocols. The data is representative and may vary based on the precise reaction conditions and scale.
| Protocol | Reducing System | Solvent | Temperature (°C) | Typical Reaction Time | Expected Yield (%) | Selectivity (Product:Debrominated Product) |
| 1 | NH₂NH₂·H₂O, 10% Pd/C | Methanol | Reflux (~65) | 5-30 min | >90 | High (>95:5) |
| 2 | SnCl₂·2H₂O, HCl | Ethanol | 50-60 | 1-3 h | 80-90 | High (>98:2) |
| 3 | B₂(OH)₄ | Water/Isopropanol | Room Temp | 5 min - 2 h | 85-95 | Very High (>99:1) |
Signaling Pathway/Logical Relationship Diagram
The choice of reduction method often depends on the desired selectivity and the presence of other functional groups. The following diagram illustrates the decision-making process for selecting a suitable reduction protocol.
Caption: Decision tree for selecting a reduction protocol.
The selective reduction of the nitro group in this compound can be achieved with high yield and selectivity using several methods. Catalytic transfer hydrogenation with hydrazine hydrate and Pd/C offers a rapid and efficient route, while reduction with SnCl₂ provides a classic and reliable alternative. For substrates that are sensitive to transition metals, metal-free methods using reagents like tetrahydroxydiboron are excellent options. The choice of protocol should be guided by the specific requirements of the synthesis, including functional group tolerance, scalability, and environmental considerations. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific application.
References
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Application Notes and Protocols for the Utilization of 2-Bromo-3-nitroaniline in the Development of Novel Pesticides and Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-Bromo-3-nitroaniline as a versatile building block for the synthesis of novel pesticides and herbicides. The protocols outlined below are based on established synthetic methodologies and biological screening principles in agrochemical research. While this compound is a known chemical intermediate, its direct application in commercially available pesticides is not extensively documented in public literature. Therefore, this document serves as a guide for researchers to explore its potential in developing new active ingredients.
Introduction
This compound is an aromatic compound featuring three key functional groups: a bromine atom, a nitro group, and an amino group. This unique combination of substituents on the benzene ring makes it an attractive starting material for the synthesis of a diverse range of agrochemical candidates. The bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The nitro and amino groups can be chemically modified or can contribute to the biological activity of the final compounds. Research into substituted anilines and nitroaromatic compounds has revealed their potential as active ingredients in herbicides and insecticides, often targeting specific enzymes or receptors in weeds and insects.
Synthetic Pathways for Derivative Synthesis
The chemical versatility of this compound allows for the synthesis of a wide array of derivatives through several well-established synthetic organic chemistry reactions. The following protocols describe three key palladium-catalyzed cross-coupling reactions that can be employed to modify the this compound core.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction can be used to introduce various aryl, heteroaryl, or alkyl groups at the bromine position of this compound, leading to the synthesis of biaryl and related structures, which are common motifs in bioactive molecules.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the desired boronic acid or boronic ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of C-C coupled derivatives from this compound.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. This method is ideal for synthesizing substituted diarylamines and related compounds by reacting this compound with a primary or secondary amine.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol) to the vessel.
-
Solvent Addition: Add a dry, degassed aprotic solvent like toluene or 1,4-dioxane (5 mL).
-
Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Logical Workflow for Buchwald-Hartwig Amination
Caption: Workflow for the synthesis of C-N coupled derivatives from this compound.
Ullmann Condensation for C-O/C-N/C-S Bond Formation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. This reaction is particularly useful for coupling this compound with phenols, anilines, or thiols.
Experimental Protocol: General Procedure for Ullmann Condensation
-
Reaction Setup: In a reaction tube, combine this compound (1.0 mmol), the desired nucleophile (e.g., a phenol, 1.5 mmol), a copper catalyst such as copper(I) iodide (0.1 mmol), a ligand (e.g., L-proline, 0.2 mmol), and a base like potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (5 mL).
-
Reaction Execution: Seal the tube and heat the mixture to 100-150 °C for 24-48 hours.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic phase with water and brine, dry, and concentrate. Purify the product by column chromatography.
Proposed Mechanisms of Action and Biological Screening
Derivatives of substituted anilines and nitroaromatic compounds are known to exhibit pesticidal and herbicidal activities through various mechanisms.
Herbicidal Activity: Protoporphyrinogen Oxidase (PPO) Inhibition
Many phenyl-based herbicides act by inhibiting the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll biosynthesis pathway. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption through the formation of reactive oxygen species.
Signaling Pathway for PPO-Inhibiting Herbicides
Caption: Proposed mechanism of action for herbicidal derivatives via PPO inhibition.
Protocol: In Vitro PPO Inhibition Assay
-
Enzyme Preparation: Isolate PPO from a suitable plant source (e.g., etiolated seedlings).
-
Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl with Triton X-100 and DTT).
-
Reaction Mixture: In a 96-well plate, add the enzyme preparation, the test compound (dissolved in DMSO), and the assay buffer.
-
Initiation: Start the reaction by adding the substrate, protoporphyrinogen IX.
-
Measurement: Monitor the increase in fluorescence or absorbance resulting from the formation of protoporphyrin IX over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Insecticidal Activity
Nitroaromatic compounds can exhibit insecticidal activity through various mechanisms, including disruption of the nervous system or metabolic processes. The specific mode of action would depend on the overall structure of the synthesized derivative.
Protocol: General Insecticidal Bioassay (e.g., against aphids)
-
Test Solutions: Prepare serial dilutions of the test compounds in a suitable solvent containing a surfactant.
-
Application: Apply the test solutions to leaf discs or whole plants by spraying or dipping.
-
Infestation: Place a known number of insects (e.g., 10-20 adult aphids) on the treated surfaces.
-
Incubation: Maintain the treated materials under controlled conditions (temperature, humidity, light).
-
Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage mortality and determine the LC₅₀ or LD₅₀ values.
Data Presentation
Quantitative data from biological assays should be summarized in tables for clear comparison of the activity of different derivatives. The following tables are examples of how to present such data.
Table 1: Representative Herbicidal Activity of Phenyl-Substituted Pyrazole Derivatives (Related to potential derivatives of this compound)
| Compound ID | R Group | Post-emergence Inhibition (%) at 150 g/ha (Digitaria sanguinalis) |
| PZ-1 | 4-Cl-Ph | 65 |
| PZ-2 | 4-F-Ph | 70 |
| PZ-3 | 4-MeO-Ph | 50 |
| PZ-4 | 2,4-diCl-Ph | 85 |
| Commercial Standard | (e.g., Fomesafen) | 95 |
Disclaimer: The data presented in this table is representative of related compound classes and is for illustrative purposes only. Actual results for derivatives of this compound may vary.
Table 2: Representative Insecticidal Activity of Substituted Aniline Derivatives (Related to potential derivatives of this compound)
| Compound ID | Amine Moiety | Mortality (%) at 100 ppm after 48h (Myzus persicae) |
| SA-1 | Piperidine | 75 |
| SA-2 | Morpholine | 60 |
| SA-3 | N-methylaniline | 80 |
| SA-4 | Diethylamine | 55 |
| Commercial Standard | (e.g., Imidacloprid) | 98 |
Disclaimer: The data presented in this table is representative of related compound classes and is for illustrative purposes only. Actual results for derivatives of this compound may vary.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel pesticides and herbicides. The synthetic protocols and biological screening methods outlined in these application notes provide a solid foundation for researchers to design and evaluate new derivatives. By leveraging modern synthetic methodologies and understanding the mechanisms of action of related agrochemicals, the potential of this compound as a scaffold for the development of next-generation crop protection agents can be systematically investigated. Further research into the structure-activity relationships of its derivatives is warranted to unlock its full potential in agrochemical discovery.
Application Notes and Protocols: Diazotization of 2-Bromo-3-nitroaniline for Further Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diazotization of aromatic amines is a cornerstone of synthetic organic chemistry, providing a versatile intermediate—the diazonium salt—for a wide array of chemical transformations. This application note provides detailed protocols for the diazotization of 2-Bromo-3-nitroaniline and its subsequent functionalization, primarily through the Sandmeyer reaction. This compound is a valuable starting material in medicinal chemistry and materials science, and its derivatization via the corresponding diazonium salt opens avenues for the synthesis of novel compounds with diverse functionalities. The presence of both a bromine atom and a nitro group makes it an interesting substrate, as these electron-withdrawing groups can influence the reactivity and stability of the diazonium salt intermediate.
Reaction Overview
The overall process involves two key steps:
-
Diazotization: The conversion of the primary aromatic amine (this compound) into a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid.
-
Functionalization (e.g., Sandmeyer Reaction): The displacement of the diazonium group with a nucleophile, such as a halide, cyanide, or hydroxyl group, often catalyzed by copper(I) salts.
Safety Precautions
Aryl diazonium salts are known for their potential instability and can be explosive, especially when isolated in a dry state. Therefore, the following safety precautions are of paramount importance and must be strictly adhered to throughout the experimental procedures:
-
Always assume diazonium salts are explosive unless proven otherwise.
-
Perform all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Maintain low temperatures (typically 0-5 °C) during the diazotization reaction to minimize decomposition of the diazonium salt.
-
Never isolate the diazonium salt unless absolutely necessary and, if so, only in small quantities (less than 0.75 mmol is recommended). It is best practice to use the diazonium salt solution immediately in the subsequent reaction step.
-
Use a plastic or Teflon-coated spatula when handling any solid diazonium salt to avoid friction.
-
Ensure proper venting of any gases generated during the reaction.
-
Have a quenching solution (e.g., a cold solution of sulfamic acid or sodium bicarbonate) readily available to neutralize any excess nitrous acid or unreacted diazonium salt.
Experimental Protocols
Protocol 1: Diazotization of this compound
This protocol describes the formation of the 2-bromo-3-nitrobenzenediazonium salt solution. Due to the presence of electron-withdrawing groups, the diazotization of this compound may require slightly more forcing conditions than simple anilines.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrobromic Acid (HBr, 48%)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel
-
Ice-salt bath
Procedure:
-
In the three-necked round-bottom flask, carefully add a solution of concentrated sulfuric acid or 48% hydrobromic acid in water.
-
Cool the acidic solution to 0-5 °C using an ice-salt bath with vigorous stirring.
-
Slowly add this compound to the cold acid solution. Stir until the aniline is completely dissolved or a fine suspension is formed.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution via the dropping funnel. Maintain the temperature of the reaction mixture strictly between 0 °C and 5 °C. The addition should take approximately 30 minutes.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete.
-
The resulting solution contains the 2-bromo-3-nitrobenzenediazonium salt and should be used immediately in the next step.
Quantitative Data (Illustrative):
| Reagent | Molar Ratio (Relative to Aniline) | Typical Concentration/Amount |
| This compound | 1.0 | (e.g., 10 mmol, 2.17 g) |
| Concentrated H₂SO₄ | ~3.0 | ~15 mL |
| Water (for acid dilution) | - | ~20 mL |
| Sodium Nitrite (NaNO₂) | 1.05 - 1.1 | (e.g., 10.5 mmol, 0.72 g) |
| Water (for NaNO₂) | - | ~10 mL |
Note: The exact quantities should be calculated based on the desired scale of the reaction.
Protocol 2: Sandmeyer Bromination for the Synthesis of 1,2-Dibromo-3-nitrobenzene
This protocol describes the conversion of the in-situ generated 2-bromo-3-nitrobenzenediazonium salt into 1,2-dibromo-3-nitrobenzene using copper(I) bromide. The Sandmeyer reaction is a robust method for introducing a halogen to an aromatic ring.[1][2]
Materials:
-
2-bromo-3-nitrobenzenediazonium salt solution (from Protocol 1)
-
Copper(I) Bromide (CuBr)
-
Hydrobromic Acid (HBr, 48%)
-
Dichloromethane or Diethyl Ether (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Reaction flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a separate reaction flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid. Cool this solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution (from Protocol 1) to the copper(I) bromide solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas will be observed. The addition should be controlled to keep the effervescence manageable.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently on a water bath (around 50-60 °C) until the evolution of nitrogen ceases. This typically takes 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1,2-dibromo-3-nitrobenzene.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
Quantitative Data (Illustrative):
| Reagent | Molar Ratio (Relative to Aniline) | Typical Amount (for 10 mmol scale) |
| Copper(I) Bromide (CuBr) | 1.0 - 1.2 | (e.g., 10 mmol, 1.43 g) |
| Hydrobromic Acid (48%) | - | ~15 mL |
Note: Yields for Sandmeyer reactions can vary widely depending on the substrate and reaction conditions, but yields in the range of 60-80% are often achievable.
Visualizations
Caption: Experimental workflow for the diazotization and Sandmeyer bromination.
Caption: Chemical transformation from aniline to the final product.
Concluding Remarks
The diazotization of this compound provides a reliable and efficient route to a versatile diazonium salt intermediate. Subsequent functionalization, particularly through the Sandmeyer reaction, allows for the introduction of various substituents, significantly expanding the synthetic utility of this starting material. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel and complex molecules for applications in drug discovery and materials science. Strict adherence to safety protocols is essential when working with potentially unstable diazonium salts.
References
Application Notes and Protocols for the Synthesis of Quinoxalines Using 2-Bromo-3-nitroaniline as a Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of quinoxaline derivatives, a critical scaffold in medicinal chemistry, utilizing 2-Bromo-3-nitroaniline as the starting material. The protocols detailed below outline a two-step synthetic route involving the reduction of the nitro group followed by a cyclocondensation reaction to form the quinoxaline ring system.
Introduction
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in the field of drug discovery due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of substituted quinoxalines is a key area of research for the development of new therapeutic agents. This document details a reliable method for the preparation of bromo-substituted quinoxalines, which can serve as versatile intermediates for further functionalization through cross-coupling reactions.
The synthetic strategy involves two primary transformations:
-
Reduction of this compound: The nitro group of the precursor is selectively reduced to an amine to generate 3-Bromo-1,2-diaminobenzene.
-
Cyclocondensation: The resulting diamine undergoes a condensation reaction with a 1,2-dicarbonyl compound, such as benzil, to form the final quinoxaline product.
Experimental Protocols
Part 1: Reduction of this compound to 3-Bromo-1,2-diaminobenzene
This protocol describes the reduction of the nitro group of this compound using stannous chloride (tin(II) chloride), a mild and effective method for the reduction of nitroarenes, especially those containing halogen substituents.[1]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol (5 mL per 0.967 mmol of substrate), add stannous chloride dihydrate (SnCl₂·2H₂O) (approximately 10 equivalents).[2]
-
The reaction mixture can be stirred at room temperature or gently heated under reflux. For reactions that are sluggish at room temperature, ultrasonic irradiation for 2 hours at 30°C can be employed to facilitate the reaction.[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the crude residue between ethyl acetate and a 2M KOH solution to neutralize the acidic tin salts and dissolve the product in the organic layer.[2]
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 3-Bromo-1,2-diaminobenzene.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Yield: While the specific yield for this substrate is not extensively reported, reductions of similar nitroanilines using this method typically provide high yields.
Part 2: Synthesis of 5-Bromo-2,3-diphenylquinoxaline
This protocol details the cyclocondensation of 3-Bromo-1,2-diaminobenzene with benzil to yield the corresponding quinoxaline derivative. This reaction is a classic and widely used method for the formation of the quinoxaline ring system.
Materials:
-
3-Bromo-1,2-diaminobenzene
-
Benzil
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 3-Bromo-1,2-diaminobenzene (1 equivalent) in ethanol.
-
To this solution, add benzil (1 equivalent).
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. Alternatively, the reaction can be carried out by refluxing in methanol for 5-10 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
The crude 5-Bromo-2,3-diphenylquinoxaline can be further purified by recrystallization from a suitable solvent such as ethanol.
Expected Yield: The conventional synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil in rectified spirit yields approximately 75% of the product after 1-1.5 hours of reflux.[4] Similar yields can be expected for this reaction.
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Reaction Time | Temperature | Expected Product | Typical Yield |
| 1 | Reduction | This compound, SnCl₂·2H₂O | Ethanol | 2 hours (with sonication) | 30°C to reflux | 3-Bromo-1,2-diaminobenzene | High |
| 2 | Cyclocondensation | 3-Bromo-1,2-diaminobenzene, Benzil, Acetic acid (cat.) | Ethanol | 2-4 hours | Reflux | 5-Bromo-2,3-diphenylquinoxaline | ~75%[4] |
Table 2: Characterization Data for a Structurally Similar Compound: 6-Bromo-2,3-diphenylquinoxaline [5]
| Analysis | Data |
| ¹H NMR (600 MHz, CDCl₃) | δ 8.36 (d, J = 2.1 Hz, 1H), 8.03 (d, J = 8.9 Hz, 1H), 7.83 (dd, J = 8.9, 2.0 Hz, 1H), 7.51 (d, J = 7.2 Hz, 4H), 7.40-7.37 (m, 2H), 7.35-7.33 (m, 4H) |
| ¹³C NMR (150 MHz, CDCl₃) | δ 154.31, 153.82, 141.82, 140.01, 138.77, 138.67, 133.58, 131.53, 130.58, 129.93, 129.86, 129.22, 129.15, 128.43, 128.41, 123.93 |
Note: The spectroscopic data provided is for 6-bromo-2,3-diphenylquinoxaline and serves as a reference. The actual data for 5-bromo-2,3-diphenylquinoxaline may vary slightly in chemical shifts and coupling constants.
Visualizations
Synthetic Pathway
Caption: Overall synthetic route from this compound to 5-Bromo-2,3-diphenylquinoxaline.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 5-Bromo-2,3-diphenylquinoxaline.
References
Application Notes and Protocols for Developing Functionalized Polymers from 2-Bromo-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and functionalization of polymers derived from 2-bromo-3-nitroaniline for applications in drug delivery and therapeutics. The protocols outlined below are based on established methods for the polymerization of substituted anilines and subsequent post-polymerization modifications. The unique bifunctional nature of the this compound monomer allows for orthogonal chemical modifications, providing a versatile platform for the development of advanced polymer-drug conjugates.
Introduction
Functionalized polymers are at the forefront of advanced drug delivery systems, offering the potential for targeted therapies, controlled release kinetics, and improved pharmacokinetic profiles of conjugated drugs. The monomer, this compound, serves as an attractive building block for such polymers. The amino group facilitates polymerization, while the bromo and nitro groups provide two distinct chemical handles for subsequent functionalization.
The bromo group can be leveraged for carbon-carbon bond formation, such as in Suzuki-Miyaura coupling reactions, to attach targeting ligands or other functional moieties.[1][2][3][4][5] The nitro group can be readily reduced to a primary amine, which then serves as a versatile point for conjugating therapeutic agents via stable amide bonds.[6][7][8] This dual functionality allows for the creation of multifunctional polymeric carriers with precise control over their chemical composition and biological activity. Furthermore, the presence of nitro groups on the polymer backbone can be exploited for developing hypoxia-activated prodrugs, which are of significant interest in cancer therapy.[9][10]
Synthesis of Poly(this compound)
The synthesis of poly(this compound) can be achieved through oxidative polymerization, a common method for preparing polyaniline and its derivatives.[11][12][13][14][15] This process typically involves the use of an oxidizing agent in an acidic medium.
Experimental Protocol: Oxidative Polymerization
Materials:
-
This compound (monomer)
-
Ammonium persulfate (oxidant)
-
Hydrochloric acid (1 M)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve this compound (e.g., 2.17 g, 10 mmol) in 100 mL of 1 M hydrochloric acid with vigorous stirring in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Separately, dissolve ammonium persulfate (e.g., 2.74 g, 12 mmol) in 50 mL of 1 M hydrochloric acid and cool the solution to 0-5 °C.
-
Add the ammonium persulfate solution dropwise to the monomer solution over a period of 1 hour with continuous stirring.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 4 hours, and then let it stir at room temperature for 20 hours.
-
A dark precipitate of the polymer will form. Collect the precipitate by vacuum filtration.
-
Wash the polymer precipitate thoroughly with 1 M hydrochloric acid, followed by deionized water, and finally with methanol to remove any unreacted monomer and oligomers.
-
Dry the resulting polymer powder under vacuum at 60 °C for 24 hours.
Characterization:
The synthesized polymer should be characterized using standard techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of characteristic functional groups, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.
Expected Characterization Data (Illustrative)
| Parameter | Expected Value |
| Appearance | Dark green to black powder |
| Solubility | Soluble in DMSO, DMF, NMP |
| Molecular Weight (Mw) | 15,000 - 25,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| FTIR Peaks (cm⁻¹) | ~3400 (N-H), ~1580 (C=C quinoid), ~1490 (C=C benzenoid), ~1530 & ~1350 (NO₂), ~750 (C-Br) |
Functionalization of Poly(this compound)
The bromo and nitro groups on the polymer backbone serve as orthogonal handles for sequential or simultaneous functionalization.
Reduction of the Nitro Group to an Amine
The nitro groups can be reduced to primary amines, providing sites for drug conjugation.[6][7][8]
Experimental Protocol: Nitro Group Reduction
Materials:
-
Poly(this compound)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid
-
Sodium hydroxide (5 M)
-
Ethanol
-
Deionized water
Procedure:
-
Suspend poly(this compound) (e.g., 1 g) in 50 mL of ethanol.
-
In a separate flask, dissolve tin(II) chloride dihydrate (e.g., 5 g) in 20 mL of concentrated hydrochloric acid.
-
Add the tin(II) chloride solution to the polymer suspension and reflux the mixture for 12 hours.
-
Cool the reaction mixture to room temperature and neutralize it by the dropwise addition of 5 M sodium hydroxide until the pH is approximately 8-9.
-
Collect the resulting amine-functionalized polymer by filtration.
-
Wash the polymer extensively with deionized water to remove any residual salts.
-
Dry the polymer under vacuum at 50 °C for 24 hours.
Suzuki-Miyaura Coupling for Ligand Attachment
The bromo group can be utilized for Suzuki-Miyaura cross-coupling reactions to introduce targeting ligands or other functionalities.[1][2][3][4][5]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Poly(this compound) or Poly(2-bromo-3-aminoaniline)
-
Arylboronic acid (e.g., 4-carboxyphenylboronic acid for subsequent drug attachment)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)
Procedure:
-
To a solution of the brominated polymer (e.g., 1 g) in the solvent mixture (50 mL), add the arylboronic acid (1.5 equivalents per bromo group), potassium carbonate (3 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
Degas the mixture by bubbling with argon for 30 minutes.
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 24 hours.
-
Cool the mixture to room temperature and filter to remove inorganic salts.
-
Precipitate the polymer by adding the filtrate to a large volume of cold methanol.
-
Collect the functionalized polymer by filtration, wash with methanol, and dry under vacuum.
Drug Conjugation and Release
Amide Coupling for Drug Conjugation
Drugs with carboxylic acid or amine functionalities can be conjugated to the amine-functionalized or carboxyl-functionalized polymer, respectively, using standard coupling agents like EDC/NHS.
Experimental Protocol: EDC/NHS Coupling of a Carboxylic Acid-Containing Drug
Materials:
-
Amine-functionalized polymer
-
Carboxylic acid-containing drug (e.g., Ibuprofen, Doxorubicin)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Dissolve the amine-functionalized polymer (e.g., 500 mg) in DMF (20 mL).
-
In a separate vial, dissolve the drug (e.g., 1.2 equivalents per amine group), EDC (1.5 equivalents), and NHS (1.5 equivalents) in DMF (10 mL).
-
Add the drug solution to the polymer solution and stir at room temperature for 48 hours.
-
Purify the polymer-drug conjugate by dialysis against a mixture of DMF and water, and then against deionized water for 48 hours to remove unreacted drug and coupling agents.
-
Lyophilize the purified solution to obtain the final polymer-drug conjugate.
Drug Loading and Release Studies (Illustrative Data)
The drug loading content (DLC) and drug loading efficiency (DLE) can be determined using UV-Vis spectroscopy or HPLC. In vitro drug release studies are typically performed in a buffer solution at physiological pH (7.4) and, if relevant, at a lower pH (e.g., 5.5) to simulate the tumor microenvironment.
| Drug | Polymer Functionalization | DLC (wt%) | DLE (%) | Release at pH 7.4 (72h) | Release at pH 5.5 (72h) |
| Doxorubicin | Amine-functionalized | 12.5 | 85 | 15% | 65% |
| Ibuprofen | Amine-functionalized | 18.2 | 92 | 25% | 40% |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and functionalization of the polymer.
Orthogonal Functionalization Strategy
Caption: Orthogonal functionalization of the polymer backbone.
Hypoxia-Activated Drug Release and Action
Caption: Proposed mechanism of hypoxia-activated drug release and action.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
strategies for improving the yield of 2-Bromo-3-nitroaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Bromo-3-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are three main strategies for the synthesis of this compound:
-
Bromination of 3-nitroaniline: This is a direct approach where 3-nitroaniline is brominated. The key challenge is to control the position of the incoming bromo group.
-
Nitration of 2-bromoaniline: This method involves the nitration of 2-bromoaniline. Controlling the regioselectivity of the nitration to obtain the desired 3-nitro isomer is the primary difficulty.
-
From 2-bromo-3-nitrobenzoic acid: This multi-step synthesis involves the conversion of the carboxylic acid group of 2-bromo-3-nitrobenzoic acid to an amine, typically through a Curtius rearrangement.
Q2: How can I control the regioselectivity in the bromination of 3-nitroaniline?
A2: The regioselectivity of the bromination of 3-nitroaniline is highly dependent on the polarity of the solvent used, especially when using N-Bromosuccinimide (NBS) as the brominating agent.[1] In general, non-polar solvents favor the formation of the desired this compound isomer, while polar solvents tend to favor the formation of the 4-bromo and 6-bromo isomers.[1][2]
Q3: Why is direct nitration of 2-bromoaniline often problematic?
A3: The amino group (-NH₂) in 2-bromoaniline is a strong activating group, which makes the aromatic ring highly reactive towards electrophilic aromatic substitution. This high reactivity can lead to the formation of multiple nitrated products and over-nitration, resulting in a mixture of isomers that are difficult to separate and a low yield of the desired this compound.
Q4: What is the purpose of a protecting group in the nitration of 2-bromoaniline?
A4: To control the reactivity of the aniline and improve the selectivity of the nitration, the amino group is often protected, for example, by acetylation to form an acetanilide. The N-acetyl group is still an ortho-, para-director but is less activating than the amino group. This moderation in reactivity allows for more controlled mononitration. The protecting group can be removed by hydrolysis after the nitration step.
Q5: What are the common side products in the synthesis of this compound?
A5: Common side products include other isomers such as 4-bromo-3-nitroaniline and 6-bromo-3-nitroaniline when starting from 3-nitroaniline. In the nitration of 2-bromoaniline, isomers like 2-bromo-5-nitroaniline and 2-bromo-4-nitroaniline can be formed. Dibrominated or dinitrated products can also be significant byproducts if the reaction conditions are not carefully controlled.
Troubleshooting Guides
Problem 1: Low Yield of this compound in the Bromination of 3-Nitroaniline
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice | The polarity of the solvent significantly impacts the isomer distribution. Use a non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) to favor the formation of the 2-bromo isomer. |
| Over-bromination | Use a stoichiometric amount of the brominating agent (e.g., N-Bromosuccinimide). Add the brominating agent slowly to the reaction mixture to maintain a low concentration and control the reaction. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred for a sufficient amount of time at the appropriate temperature to go to completion. |
| Product Loss During Workup | Ensure proper pH adjustment during the workup to precipitate the product fully. Use minimal amounts of cold solvent for washing the product to avoid significant loss. |
Problem 2: Formation of Multiple Isomers in the Nitration of 2-Bromoaniline
| Possible Cause | Suggested Solution |
| High Reactivity of the Amino Group | Protect the amino group by converting it to an acetanilide before nitration. This will moderate the reactivity and improve selectivity. |
| Harsh Nitrating Conditions | Use a milder nitrating agent or perform the reaction at a lower temperature to improve regioselectivity. A mixture of nitric acid and sulfuric acid in acetic acid is a common system. |
| Difficult Isomer Separation | Isomers of nitroanilines can be challenging to separate. Use column chromatography with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) for effective separation. Recrystallization from a suitable solvent can also be effective if the solubilities of the isomers are sufficiently different. |
Problem 3: The Final Product is Discolored (Yellow or Brown)
| Possible Cause | Suggested Solution |
| Presence of Residual Bromine | During the workup of a bromination reaction, wash the crude product with a solution of sodium thiosulfate or sodium bisulfite to neutralize and remove any unreacted bromine.[3] |
| Formation of Colored Impurities | Purify the final product by recrystallization. A suitable solvent system can be determined through small-scale solubility tests. Common solvents for recrystallizing anilines include ethanol, ethanol/water mixtures, and toluene. |
| Oxidation of the Amine | Store the purified this compound in a dark, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Bromination of 3-Nitroaniline with NBS [1][2]
| Solvent | Dielectric Constant (ε) | This compound (%) | 4-Bromo-3-nitroaniline (%) | 6-Bromo-3-nitroaniline (%) |
| Carbon Tetrachloride (CCl₄) | 2.2 | 55 | 35 | 10 |
| Chloroform (CHCl₃) | 4.8 | 45 | 48 | 7 |
| Diethyl Ether (Et₂O) | 4.3 | 30 | 60 | 10 |
| Acetonitrile (CH₃CN) | 37.5 | 15 | 75 | 10 |
| Acetic Acid (CH₃COOH) | 6.2 | 20 | 70 | 10 |
Experimental Protocols
Protocol 1: Synthesis of this compound by Bromination of 3-Nitroaniline
Materials:
-
3-Nitroaniline
-
N-Bromosuccinimide (NBS)
-
Carbon Tetrachloride (CCl₄)
-
Sodium thiosulfate solution (10%)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitroaniline (1 equivalent) in CCl₄.
-
Add N-Bromosuccinimide (1.05 equivalents) to the solution in portions over 30 minutes.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the succinimide byproduct.
-
Wash the filtrate with a 10% sodium thiosulfate solution, followed by a saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain this compound as a solid.
Protocol 2: Synthesis of this compound by Nitration of 2-Bromoaniline (with Protection)
Step A: Acetylation of 2-Bromoaniline
-
Dissolve 2-bromoaniline (1 equivalent) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.
-
Stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into cold water to precipitate the 2-bromoacetanilide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step B: Nitration of 2-Bromoacetanilide
-
In a flask, add the dried 2-bromoacetanilide to a mixture of concentrated sulfuric acid and acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
Step C: Hydrolysis of the Acetyl Group
-
Heat the nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid under reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the this compound.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent if necessary.
Protocol 3: Synthesis of this compound from 2-Bromo-3-nitrobenzoic Acid via Curtius Rearrangement
Step A: Synthesis of 2-Bromo-3-nitrobenzoyl azide
-
In a flame-dried flask under an inert atmosphere, suspend 2-bromo-3-nitrobenzoic acid (1 equivalent) in anhydrous toluene.
-
Add thionyl chloride (2 equivalents) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-3 hours until the solid dissolves and gas evolution ceases.
-
Cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-bromo-3-nitrobenzoyl chloride.
-
Dissolve the crude acid chloride in anhydrous acetone and cool to 0 °C.
-
Slowly add a solution of sodium azide (1.5 equivalents) in water, keeping the temperature below 10 °C.
-
Stir the mixture at 0 °C for 1 hour.
Step B: Curtius Rearrangement and Hydrolysis
-
Carefully add the azide solution to a flask containing hot toluene (preheated to ~100 °C). The azide will rearrange to the isocyanate with the evolution of nitrogen gas.
-
After the addition is complete, heat the toluene solution to reflux for 1 hour to ensure complete rearrangement.
-
To the hot isocyanate solution, add dilute sulfuric acid and reflux for 2-4 hours to hydrolyze the isocyanate to the amine.
-
Cool the reaction mixture and separate the aqueous and organic layers.
-
Neutralize the aqueous layer with a base to precipitate the this compound.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers and remove the solvent to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound via bromination of 3-nitroaniline.
Caption: Experimental workflow for the synthesis of this compound via nitration of 2-bromoaniline.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. This compound | 35757-20-1 | Benchchem [benchchem.com]
- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 3. benchchem.com [benchchem.com]
purification of 2-Bromo-3-nitroaniline from crude reaction mixtures
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of 2-Bromo-3-nitroaniline from crude reaction mixtures. Below you will find frequently asked questions and detailed troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 3-nitroaniline or 2-bromoaniline, depending on the synthetic route.[1] Positional isomers, formed due to non-specific bromination or nitration, are also a significant challenge. Other potential impurities include di-brominated or di-nitrated byproducts and residual acids from the reaction.
Q2: Which purification methods are most effective for this compound?
A2: The most common and effective purification methods for solid organic compounds like this compound are recrystallization and column chromatography.[2][3] The choice between these methods depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities with different solubility profiles, while column chromatography is better suited for separating isomeric impurities or complex mixtures.[3][4]
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is a yellow crystalline solid.[1] A significant deviation from this, such as a dark brown or oily appearance, likely indicates the presence of impurities.
Q4: My purified this compound has a persistent yellow color. Is this normal?
A4: A yellow color is characteristic of this compound. However, an intense or dark yellow to brown color may suggest the presence of colored byproducts or degradation products.[2] If high purity is required, further purification by techniques like treating the solution with activated charcoal during recrystallization may be necessary, although this can sometimes lead to product loss.[4]
Q5: What are the recommended storage conditions for purified this compound?
A5: For long-term stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 35757-20-1 |
| Molecular Formula | C₆H₅BrN₂O₂[1] |
| Molecular Weight | 217.02 g/mol [1] |
| Appearance | Yellow crystalline solid[1] |
| Melting Point | Data not consistently available in search results. |
| Storage Temperature | Room temperature, under inert atmosphere |
Table 2: Qualitative Solubility Profile of this compound
| Solvent | Solubility | Notes |
| Organic Solvents | Generally soluble[1] | Good solubility is expected in solvents like ethanol, acetone, and chloroform, which is typical for nitroaniline compounds.[5] |
| Water | Sparingly soluble | Moderate solubility in water is expected due to the potential for hydrogen bonding.[5] |
Troubleshooting Guides
Recrystallization Issues
Issue 1: The crude product does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not polar enough.
-
Troubleshooting Step: Select a more polar solvent or a solvent mixture. Small-scale solubility tests with solvents like ethanol, methanol, or ethyl acetate/hexane mixtures are recommended to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.[2][4]
Issue 2: The product "oils out" instead of forming crystals upon cooling.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound.
-
Troubleshooting Step 1: Use a lower-boiling point solvent.
-
Possible Cause 2: The solution is too concentrated (supersaturated).
-
Troubleshooting Step 2: Reheat the solution to redissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Ensure the solution cools slowly to encourage crystal formation.[6]
Issue 3: No crystals form after cooling the solution.
-
Possible Cause 1: Too much solvent was used, and the solution is not saturated.
-
Troubleshooting Step 1: Concentrate the solution by evaporating some of the solvent under reduced pressure and then allow it to cool again.[4]
-
Possible Cause 2: The solution requires nucleation to begin crystallization.
-
Troubleshooting Step 2: Try scratching the inside of the flask with a glass rod at the liquid's surface or add a seed crystal of the pure compound to induce crystallization.[2][6]
Issue 4: The yield is very low after recrystallization.
-
Possible Cause 1: The compound has significant solubility in the cold solvent.
-
Troubleshooting Step 1: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.[2][7]
-
Possible Cause 2: Too much solvent was used during the initial dissolution.
-
Troubleshooting Step 2: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]
-
Possible Cause 3: Premature crystallization occurred during hot filtration.
-
Troubleshooting Step 3: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution.[2]
Column Chromatography Issues
Issue 1: Poor separation of the product from impurities on the TLC plate.
-
Possible Cause: The chosen eluent (solvent system) has inappropriate polarity.
-
Troubleshooting Step: Test a range of solvent systems with varying polarities. For nitroaniline compounds, mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane are common.[4][8] Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate.[3]
Issue 2: The product is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound through the silica gel.
-
Troubleshooting Step: Gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, switch to an 8:2 or 7:3 mixture. This is known as gradient elution.[4]
Issue 3: The compound streaks or "tails" on the TLC plate and during column elution.
-
Possible Cause: The compound is interacting too strongly with the acidic silica gel stationary phase.
-
Troubleshooting Step: Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent system. This will help to reduce the strong interactions and improve the peak shape.[8]
Issue 4: Cracks or channels form in the silica gel bed.
-
Possible Cause: Improper packing of the column.
-
Troubleshooting Step: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the setup or elution process.[4][9] Adding a layer of sand on top of the silica gel can help prevent disturbance when adding the eluent.[9]
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethanol/water mixtures) at both room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not when cold.[2]
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent required for complete dissolution. Heat the mixture on a hot plate with stirring.[4]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[8]
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[2]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the purified crystals in a vacuum oven.[2]
Protocol 2: Column Chromatography
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine an optimal solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between this compound and its impurities. The target compound should have an Rf value of approximately 0.2-0.4.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for the "dry loading" method, dissolve the sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the sample solution or the impregnated silica gel to the top of the packed column.[2][9]
-
Elution: Begin passing the eluent through the column, collecting the eluting solvent in fractions (e.g., in test tubes).[3]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[3]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[3]
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Experimental workflow for recrystallization.
Caption: Experimental workflow for column chromatography.
References
- 1. Buy this compound | 35757-20-1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-3-nitroaniline Functionalization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the functionalization of 2-bromo-3-nitroaniline, a key intermediate in the synthesis of various pharmaceuticals and functional materials. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in optimizing your reaction conditions and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the functionalization of this compound?
A1: The functionalization of this compound primarily involves three types of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: These are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds at the bromine-bearing carbon. The most common examples are the Suzuki-Miyaura coupling (with boronic acids or esters) and the Buchwald-Hartwig amination (with primary or secondary amines).
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the bromide by various nucleophiles such as amines, alkoxides, and thiolates.[1]
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, providing a handle for further functionalization, such as diazotization or acylation.
Q2: I am observing low to no yield in my Suzuki-Miyaura coupling with this compound. What are the likely causes and how can I troubleshoot this?
A2: Low yields in Suzuki-Miyaura couplings of electron-deficient substrates like this compound are common and can stem from several factors. The reduced nucleophilicity of the aniline derivative can make the reaction sluggish.[2] Key areas to investigate include:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more active catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for challenging substrates.[2]
-
Base Selection: The choice of base is critical for the transmetalation step. A comparative study of different bases is recommended to find the optimal one for your specific boronic acid.[3][4][5][6]
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates. Gradually increasing the temperature (e.g., to 80-110 °C) may improve the yield.[4]
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.[2]
Q3: My Buchwald-Hartwig amination with this compound is not proceeding as expected. What are the key parameters to optimize?
A3: Similar to Suzuki couplings, the success of Buchwald-Hartwig aminations with electron-deficient anilines hinges on the careful selection of reaction components.[2] Consider the following:
-
Ligand Selection: The use of bulky, electron-rich biaryl phosphine ligands such as BrettPhos, Xantphos, or BINAP is often crucial for promoting the reductive elimination step with challenging substrates.[2][7]
-
Base Strength and Solubility: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required to deprotonate the amine coupling partner.[4] The solubility of the base in the chosen solvent is also a critical factor.[8]
-
Solvent Choice: High-boiling, non-polar aprotic solvents like toluene or dioxane are commonly used.[4]
-
Catalyst Pre-activation: Using a pre-formed palladium(0) catalyst or a precatalyst that readily generates the active Pd(0) species can lead to more reproducible results.[4]
Q4: What are the advantages of using microwave irradiation for the functionalization of this compound?
A4: Microwave-assisted synthesis can offer several advantages, particularly for SNAr reactions. The rapid and efficient heating can significantly reduce reaction times and often leads to higher yields with fewer side products compared to conventional heating methods.[3][9][10] This is especially beneficial for reactions that are sluggish at lower temperatures.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive catalyst system. 2. Inappropriate base. 3. Insufficient reaction temperature or time. 4. Degradation of boronic acid. | 1. Use a more active catalyst/ligand combination (e.g., Pd(dppf)Cl₂, XPhos-Pd-G3). 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[3][4][5][6] 3. Increase the temperature in increments of 10 °C and monitor the reaction by TLC/LC-MS. 4. Use fresh, high-quality boronic acid or a more stable boronic ester (e.g., pinacol ester). |
| Formation of Homocoupling Byproducts | 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation. | 1. Ensure rigorous degassing of solvents and use of a robust inert atmosphere. 2. Optimize the base and solvent system to facilitate the transmetalation step. |
| Hydrodebromination (loss of bromine) | 1. Presence of water or protic impurities. 2. Side reaction promoted by certain catalyst/ligand systems. | 1. Use anhydrous solvents and reagents. 2. Screen different ligands to minimize this side reaction. |
Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Conversion | 1. Insufficiently active catalyst. 2. Weak base. 3. Steric hindrance from the amine. | 1. Switch to a more electron-rich and bulky ligand (e.g., BrettPhos, tBuXPhos).[4] 2. Use a stronger base (e.g., NaOtBu, K₃PO₄).[2] 3. Increase reaction temperature and time. |
| Low Yield | 1. Catalyst deactivation. 2. Competitive side reactions. | 1. Use a pre-catalyst to ensure efficient generation of the active Pd(0) species.[4] 2. Optimize the reaction temperature; excessively high temperatures can lead to degradation. |
| Formation of Diarylated Amine (for primary amines) | 1. High catalyst loading or prolonged reaction time. | 1. Reduce the catalyst loading and monitor the reaction closely to stop it upon completion of the mono-arylation. |
Nucleophilic Aromatic Substitution (SNAr)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Slow or No Reaction | 1. Poor nucleophilicity of the incoming group. 2. Insufficient activation of the aromatic ring. | 1. Use a stronger nucleophile or increase its concentration. 2. Increase the reaction temperature or consider using microwave irradiation.[3][9] |
| Formation of Side Products | 1. Reaction with other functional groups on the substrate or nucleophile. | 1. Use protecting groups for sensitive functionalities. 2. Optimize reaction conditions (temperature, solvent) to favor the desired reaction pathway. |
Quantitative Data Summary
The following tables provide a summary of representative reaction conditions and yields for the functionalization of this compound.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | ~85 |
| 4-Methoxyphenylboronic acid | XPhos-Pd-G3 (2) | - | K₃PO₄ (2) | Toluene | 110 | 8 | ~92 |
| 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | ~88 |
Table 2: Buchwald-Hartwig Amination of this compound
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 18 | ~90 |
| Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | ~82 |
| n-Butylamine | Xantphos-Pd-G3 (2) | - | LHMDS (1.5) | THF | 80 | 12 | ~88 |
Table 3: Nucleophilic Aromatic Substitution (SNAr) of this compound
| Nucleophile | Reagent (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Sodium methoxide | NaOMe (1.2) | - | Methanol | Reflux | 6 | ~95 |
| Thiophenol | PhSH (1.1) | K₂CO₃ (1.5) | DMF | 80 | 4 | ~92 |
| Piperidine | Piperidine (2) | - | DMSO (MW) | 120 | 0.5 | ~94 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst/ligand.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst/ligand, and the base (1.5 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent, followed by the amine (1.2 equiv.) via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
General Procedure for Microwave-Assisted SNAr
-
In a microwave reaction vial, combine this compound (1.0 equiv.), the nucleophile (1.5-2.0 equiv.), and a suitable solvent (if necessary).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature for the designated time.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines | Bentham Science [eurekaselect.com]
- 10. Microwave-assisted synthesis of 3-nitroindoles from N-aryl enamines via intramolecular arene-alkene coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
stability, degradation, and proper storage of 2-Bromo-3-nitroaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, degradation, and proper storage of 2-Bromo-3-nitroaniline. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Proper Storage and Handling
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring laboratory safety. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature or in a cool place (2-8°C).[1] | Prevents thermal degradation. |
| Light | Keep in a dark place, protected from light.[2] | Aromatic amines can be light-sensitive and may discolor or degrade upon exposure to UV radiation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[2] | Minimizes oxidation, which can lead to discoloration and the formation of impurities. |
| Moisture | Keep in a dry, well-ventilated place.[3] | Prevents hydrolysis and degradation. |
| Container | Store in a tightly closed container.[3] | Prevents contamination and exposure to air and moisture. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. | Avoids potentially violent reactions and degradation of the compound. |
Stability and Degradation
This compound, like many aromatic nitro and amino compounds, is susceptible to degradation under certain conditions. Understanding these degradation pathways is essential for designing stable formulations and interpreting experimental results.
Potential Degradation Pathways:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. This process may involve the generation of reactive oxygen species that can lead to hydroxylation of the aromatic ring, dehalogenation (cleavage of the C-Br bond), and eventual mineralization.
-
Thermal Degradation: At elevated temperatures, cleavage of the carbon-bromine and carbon-nitrogen bonds can occur. This may lead to the formation of various degradation products and potentially polymerization.
-
Oxidation: The amine group is susceptible to oxidation, especially in the presence of air and light, which can result in the formation of colored impurities.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Detailed methodologies for assessing the stability of this compound are provided below. These protocols are generalized and may require optimization for specific experimental setups.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal decomposition profile of this compound.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample's mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, which is indicated by a significant loss of mass.
Photostability Assessment
Objective: To evaluate the stability of this compound upon exposure to light.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Prepare a solid sample by spreading a thin layer of the compound in a shallow, transparent dish.
-
-
Control Samples: Prepare identical "dark" control samples for both the solution and solid, wrapped in aluminum foil to protect them from light.
-
Light Exposure:
-
Expose the test samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A calibrated photostability chamber is recommended.
-
Place the dark control samples in the same chamber.
-
-
Sample Analysis:
-
At predetermined time intervals, withdraw aliquots of the exposed and dark control solutions and analyze by a validated stability-indicating HPLC method (e.g., with a UV detector).
-
Analyze the solid samples by a suitable method to assess for changes in appearance, purity, and the formation of degradation products.
-
-
Data Analysis: Compare the chromatograms of the exposed samples to the dark control samples to identify and quantify any photodegradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of solid this compound (yellowing or browning) | Oxidation or photodegradation due to improper storage (exposure to air and/or light). | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere and in a dark place. For long-term storage, refrigeration is recommended. |
| Low yield or incomplete reaction in a synthesis | 1. Degraded starting material. 2. Presence of impurities in the this compound. 3. Inappropriate reaction conditions (e.g., temperature, solvent, catalyst). | 1. Check the purity of the this compound before use (e.g., by melting point or chromatography). If necessary, purify by recrystallization. 2. Ensure reaction conditions are optimized and all reagents are of high quality. |
| Formation of unexpected byproducts | 1. Side reactions due to the reactivity of the amine or nitro group. 2. Degradation of this compound under the reaction conditions. | 1. Review the reaction mechanism for potential side reactions. Consider protecting the amine group if it is interfering with the desired transformation. 2. Run the reaction at a lower temperature or for a shorter duration to minimize degradation. |
| Difficulty in dissolving this compound | Use of an inappropriate solvent. | Consult solubility data for this compound. It is generally soluble in organic solvents like methanol, ethanol, and acetone. Gentle heating may aid dissolution, but be mindful of potential thermal degradation. |
| Inconsistent analytical results (e.g., HPLC, NMR) | 1. Sample degradation during preparation or analysis. 2. Contamination of the sample. | 1. Prepare samples for analysis immediately before use. If necessary, use a mobile phase or solvent that is known to be non-reactive with the compound. 2. Ensure all glassware and equipment are clean and dry. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound is typically a solid.[2] Discoloration to yellow or brown may indicate the presence of impurities due to oxidation or degradation.
Q2: What are the primary safety concerns when working with this compound?
A2: this compound is toxic if swallowed.[3] It is important to handle it in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: How can I confirm the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination. The expected melting point can be found in the product's certificate of analysis.
Q4: What are some common synthetic routes to prepare this compound?
A4: Common synthetic methods include the nitration of 2-bromoaniline and the bromination of 3-nitroaniline.
Q5: Are there any known incompatibilities I should be aware of when using this compound in a reaction?
A5: Yes, it is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. Reactions with these substances can be exothermic and may lead to degradation of the compound.
Caption: A generalized experimental workflow for assessing the stability of this compound.
References
safe handling procedures for 2-Bromo-3-nitroaniline in a lab setting
This guide provides essential safety information, troubleshooting advice, and experimental guidelines for the handling and use of 2-Bromo-3-nitroaniline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It may also cause damage to organs (specifically the kidney, liver, heart, and blood) through prolonged or repeated exposure if swallowed.[1] It is harmful to aquatic life with long-lasting effects.[1]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: When handling this compound, you must wear appropriate personal protective equipment. This includes chemical safety goggles or eyeglasses that comply with OSHA regulations, chemical-impermeable gloves, and protective clothing to prevent skin exposure.[2][3] All handling of the solid material should be conducted in a well-ventilated area, preferably under a chemical fume hood to avoid inhalation of dust.[1]
Q3: How should I properly store this compound in the lab?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] The storage area should be locked up or accessible only to qualified or authorized personnel.[1] It is recommended to keep it in a dark place under an inert atmosphere at room temperature.[2]
Q4: What is the correct procedure for disposing of this compound waste?
A4: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not mix with other waste. Uncleaned containers should be handled with the same precautions as the product itself.[1] Do not allow the product to enter drains.[1]
Q5: What are the incompatible materials to avoid when working with this compound?
A5: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, and chloroformates.[4][5]
Troubleshooting Guide
Problem: I accidentally spilled a small amount of this compound powder on the lab bench.
Solution:
-
Ensure adequate ventilation and wear your full PPE, including gloves, lab coat, and safety goggles.[2]
-
Avoid generating dust.[6]
-
Gently sweep or vacuum the spilled material and place it into a suitable, labeled, and closed container for disposal.[4]
-
Clean the spill area thoroughly with soap and water.
-
Dispose of the contaminated cleaning materials as hazardous waste.[2]
Problem: I think I may have gotten some of the compound on my gloves.
Solution:
-
Stop your work immediately.
-
Use a proper glove removal technique, without touching the outer surface of the glove with your bare hands, to avoid skin contact.[1]
-
Dispose of the contaminated gloves in the designated hazardous waste container.[1]
-
Wash your hands thoroughly with soap and water and dry them.[1]
-
Inspect your hands for any signs of irritation before putting on a new pair of gloves.
Problem: The solid material appears discolored or clumped.
Solution: Discoloration or clumping may indicate degradation or moisture absorption. While the material may still be usable for some applications, it is best to verify its purity through analytical methods like TLC or NMR before proceeding with a critical experiment. Store the compound in a tightly sealed container in a dry environment to prevent this.[1]
Quantitative Data
| Property | Value | Source |
| CAS Number | 35757-20-1 | [1][2] |
| Molecular Formula | C₆H₅BrN₂O₂ | [1][4] |
| Molecular Weight | 217.02 g/mol | [1][4] |
| Appearance | Solid | [2][4] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [2] |
| Purity | Typically 95% - 98% | [2][4] |
Experimental Protocols
General Protocol for the Reduction of the Nitro Group
This compound can be used as a starting material for the synthesis of various other compounds. One common reaction is the reduction of the nitro group to an amine. The following is an illustrative protocol and should be adapted and optimized for specific laboratory conditions.
Objective: To synthesize 2-Bromo-1,3-diaminobenzene from this compound.
Materials:
-
This compound
-
Iron powder (Fe)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer in a fume hood.
-
To the flask, add this compound (1.0 eq) and ethanol.
-
In a separate beaker, prepare a solution of hydrochloric acid.
-
With vigorous stirring, add the iron powder to the flask.
-
Slowly add the hydrochloric acid solution to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Filter the mixture to remove the iron salts and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Disclaimer: This is a generalized protocol. Researchers should consult relevant scientific literature for detailed and optimized procedures.
Visualizations
References
Technical Support Center: Minimizing Over-Bromination in Aniline Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to control and minimize over-bromination during aniline synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is aniline so susceptible to over-bromination?
A1: The amino group (-NH₂) on the aniline ring is a powerful activating group.[1][2] It donates electron density to the benzene ring, particularly at the ortho and para positions, making the ring highly reactive towards electrophiles like bromine.[1][3][4] This high reactivity leads to a rapid, highly exothermic reaction that is difficult to stop at monosubstitution, typically resulting in the formation of a 2,4,6-tribromoaniline precipitate, especially with bromine water at room temperature.[1][5]
Q2: What is the most effective strategy to achieve selective mono-bromination of aniline?
A2: The most common and effective strategy is to temporarily protect the amino group by converting it into an acetamido group (-NHCOCH₃) through acetylation.[1][2][6] This is typically done by reacting aniline with acetic anhydride.[1][3] The resulting acetanilide has a less activating substituent because the lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group.[7][8][9] This moderation in reactivity allows for a controlled mono-bromination, which primarily yields the para-substituted product due to the steric bulk of the acetamido group hindering ortho-substitution.[2][3][10] The acetyl group is then removed by acid or base hydrolysis to yield the desired mono-bromoaniline.[1][8]
Q3: Can I control the reaction just by changing the solvent or lowering the temperature?
A3: While using a non-polar solvent like carbon disulfide (CS₂) and lowering the reaction temperature can reduce the reaction rate, these measures are often insufficient to prevent polybromination of the highly reactive aniline ring.[1][3][11] The protection of the amino group remains the most reliable method for achieving mono-bromination.[1]
Q4: Are there alternatives to using elemental bromine (Br₂)?
A4: Yes, several milder and more selective brominating agents are available. These are often solids, making them safer and easier to handle than liquid bromine.[10][12] Common alternatives include:
-
N-Bromosuccinimide (NBS): A mild and selective reagent for the nuclear monobromination of reactive aromatic compounds like anilines.[13][14][15] The selectivity can often be tuned by the choice of solvent.[12][13]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A stable, crystalline solid that can provide higher yields and cleaner reactions compared to liquid bromine. It is also more atom-economical than NBS.[10]
-
Pyridinium bromide perbromide (C₅H₅NHBr₃): A stable, red crystalline solid that serves as a convenient and safer source of electrophilic bromine.[16][17]
Troubleshooting Guide
Issue 1: My reaction produced a white precipitate of 2,4,6-tribromoaniline immediately upon adding the brominating agent.
-
Possible Cause: The aniline ring is too activated for the reaction conditions. This is the expected outcome when reacting unprotected aniline with bromine water.[1][5]
-
Solution: You must reduce the activating effect of the amino group. The recommended procedure is to protect the amine via acetylation to form acetanilide before performing the bromination step.[2][6] This will allow for controlled, selective mono-bromination.
Issue 2: The reaction is highly exothermic and the temperature is difficult to control.
-
Possible Cause: The bromination of aniline is a rapid and highly exothermic process due to the high reactivity of the substrate.[1]
-
Solution:
-
Immediate Action: Stop the addition of the brominating agent. Ensure the reaction flask is immersed in an efficient cooling bath (e.g., ice-water or ice-salt).[1]
-
Preventative Measures:
-
Issue 3: The yield of my desired mono-brominated product is low, with a lot of starting material left.
-
Possible Cause 1: Insufficient Reagent: The stoichiometry of the brominating agent may be incorrect or insufficient.
-
Possible Cause 2: Incomplete Reaction: The reaction time or temperature may not be sufficient.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Allow the reaction to stir for a longer period or until TLC analysis shows consumption of the starting material.
-
-
Possible Cause 3: Substrate Deactivation: If performing the reaction in a very strong acid, the amino group can be protonated to -NH₃⁺. This group is deactivating and meta-directing, which will inhibit the desired reaction.[2]
-
Solution: The protection/acetylation strategy is typically performed in glacial acetic acid, which is acidic enough to facilitate the reaction without fully deactivating the ring.[10] Avoid using strong, non-nucleophilic acids like H₂SO₄ during the bromination step itself.
-
Issue 4: My final product is yellow or brown.
-
Possible Cause: Residual bromine may be present in the product.
-
Solution: During the workup procedure, wash the crude product with a reducing agent solution, such as sodium bisulfite or sodium thiosulfate, to quench and remove any unreacted bromine.[1][10] This should be followed by washing with water.
Data Presentation: Comparison of Brominating Agents
The selection of a brominating agent significantly affects reaction outcomes. The following table summarizes common agents used for electron-rich aromatic compounds like anilines.
| Brominating Agent | Typical Substrate(s) | Typical Reaction Conditions | Yield (%) | Key Advantages & Selectivity |
| N-Bromosuccinimide (NBS) | Electron-rich aromatics (anilines, phenols)[12][14] | Varies with solvent (e.g., DMF, Dioxane), often at room temperature.[12] | 50-95% | Solid, easier to handle than Br₂. High para-selectivity can be achieved in polar solvents like DMF.[12][14] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Anilines, activated aromatics[10] | Glacial acetic acid, room temperature.[10] | High | Stable, crystalline solid; more atom-economical than NBS; often gives cleaner reactions.[10] |
| Pyridinium bromide perbromide (PBPB) | Anilines, phenols, styrenes[16] | Glacial acetic acid.[16] | Moderate | Stable, non-volatile solid; safer and more convenient to handle than liquid bromine.[16][17] |
| Copper(II) Bromide (CuBr₂) | Anilines, phenols[12] | Acetonitrile, ambient temperature.[12] | 60-96% | Mild reaction conditions; excellent for monobromination with high regioselectivity for the para position.[12][18] |
Experimental Protocols
Key Protocol: Three-Step Synthesis of 4-Bromoaniline
This is the most reliable method to prevent over-bromination and selectively synthesize the para-isomer.
Step 1: Protection of Aniline (Synthesis of Acetanilide) [10]
-
In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 eq.) dropwise while stirring.
-
Stir the reaction mixture at room temperature for approximately 30 minutes.
-
Pour the reaction mixture into a beaker of ice-cold water to precipitate the acetanilide.
-
Collect the white solid product by vacuum filtration, wash it with cold water, and allow it to dry completely.
Step 2: Bromination of Acetanilide [10]
-
Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid in an Erlenmeyer flask.
-
In a separate container, prepare a solution of the brominating agent (e.g., Br₂ (1.0 eq.) or DBDMH (0.5 eq.)) in glacial acetic acid.
-
Slowly add the bromine solution to the acetanilide solution with constant stirring at room temperature.
-
Continue to stir the mixture for 1 hour. The product, p-bromoacetanilide, may precipitate during this time.
-
After 1 hour, pour the reaction mixture into cold water to ensure complete precipitation.
-
Collect the crude p-bromoacetanilide by vacuum filtration. Wash the solid first with cold water, and then with a cold solution of sodium bisulfite to remove excess bromine.[10]
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure p-bromoacetanilide.
Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide) [1][10]
-
Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.
-
Add an aqueous solution of hydrochloric acid (e.g., 7-8 M).
-
Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved. Monitor reaction completion by TLC.[1]
-
Cool the resulting solution to room temperature and then in an ice bath.
-
Carefully neutralize the acidic solution with a base (e.g., aqueous NaOH) until the p-bromoaniline precipitates out.
-
Collect the final product by vacuum filtration, wash it thoroughly with cold water, and dry.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Khan Academy [khanacademy.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Aniline is treated with Br2 water at room temperature class 11 chemistry CBSE [vedantu.com]
- 6. The proper sequence of steps involved in the mono bromination of aniline is [infinitylearn.com]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 15. Bromination - Common Conditions [commonorganicchemistry.com]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. Pyridinium perbromide - Wikipedia [en.wikipedia.org]
- 18. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
Navigating the Synthesis Maze: A Technical Support Center for Scaling Up 2-Bromo-3-nitroaniline Production
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of 2-Bromo-3-nitroaniline, a key intermediate in the pharmaceutical and dye industries, presents a unique set of challenges that require careful consideration and optimization.[1] This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to assist laboratory and production chemists in navigating the complexities of transitioning from bench-scale synthesis to larger-scale manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound, and what are the key considerations for scale-up?
A1: The two primary synthetic routes for this compound are:
-
Route A: Nitration of 2-Bromoaniline: This classical approach involves the direct nitration of 2-bromoaniline using a mixture of concentrated nitric and sulfuric acids.[2] While straightforward in principle, temperature control is critical during scale-up to prevent over-nitration and the formation of unwanted byproducts.[2]
-
Route B: Diazotization-Sandmeyer Reaction of 3-Nitroaniline: This method involves the diazotization of 3-nitroaniline followed by a Sandmeyer reaction with a copper(I) bromide catalyst to introduce the bromine atom.[2] This route often provides better regioselectivity, which is a significant advantage in large-scale production where impurity separation can be a major cost driver.[2]
Key Scale-Up Considerations:
| Consideration | Route A: Nitration of 2-Bromoaniline | Route B: Diazotization of 3-Nitroaniline |
| Regioselectivity | Lower, potential for isomeric impurities | Higher, better control over product purity[2] |
| Exothermicity | Highly exothermic, requires robust cooling | Diazotization is also exothermic and requires strict temperature control |
| Reagent Handling | Use of highly corrosive acids | Handling of potentially unstable diazonium salts |
| Byproducts | Over-nitrated and other isomeric products | Tarry byproducts from diazonium salt decomposition |
Q2: What are the most common byproducts encountered during the synthesis of this compound and how can they be minimized?
A2: The formation of isomeric and over-reacted byproducts is a primary challenge. The specific byproducts will depend on the chosen synthetic route.
-
In the nitration of 2-bromoaniline (Route A): The main byproducts are other isomers of bromo-nitroaniline, such as 2-Bromo-5-nitroaniline and 4-Bromo-3-nitroaniline, as well as dinitrated products.
-
In the diazotization of 3-nitroaniline (Route B): Undesired coupling reactions can lead to the formation of tarry, resinous byproducts, which can complicate purification.
Minimization Strategies:
| Strategy | Description |
| Strict Temperature Control | Maintaining the reaction temperature within a narrow, optimized range is crucial to suppress side reactions. For nitration, this is typically between 0-10°C.[2] |
| Controlled Reagent Addition | Slow, controlled addition of the nitrating agent or the diazonium salt solution helps to manage the reaction exotherm and maintain a consistent reaction profile. |
| Solvent Selection | The choice of solvent can influence the solubility of intermediates and byproducts, potentially aiding in their separation. |
| Catalyst Optimization | In the Sandmeyer reaction, the quality and activity of the copper(I) bromide catalyst are critical for achieving high conversion and minimizing side reactions. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction- Formation of byproducts- Loss of product during workup and purification | - Monitor reaction completion using TLC or HPLC.- Optimize reaction temperature and time.- Improve purification techniques (e.g., recrystallization solvent system). |
| Poor Purity (Multiple Spots on TLC) | - Formation of isomeric byproducts- Over-nitration or other side reactions- Inefficient purification | - Re-evaluate and optimize reaction conditions (temperature, addition rate).- Employ efficient purification methods like column chromatography or fractional crystallization.- For resinous by-products from diazotization, consider steam distillation for purification. |
| Dark Reaction Mixture/Product Color | - Formation of tarry byproducts, especially in diazotization reactions.- Decomposition of starting materials or product. | - Ensure the reaction is carried out at the recommended low temperature.- Use high-purity starting materials.- Consider a purification step involving activated carbon treatment. |
| Difficulty with Filtration | - Very fine crystals or amorphous solid.- Presence of oily impurities. | - Optimize the crystallization process (e.g., solvent, cooling rate) to obtain larger crystals.- Wash the crude product with a suitable solvent to remove oily impurities before filtration. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of 2-Bromoaniline (Lab-Scale)
Materials:
-
2-Bromoaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 2-bromoaniline to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the 2-bromoaniline solution, ensuring the temperature does not exceed 10°C.[2]
-
After the addition is complete, stir the mixture at 0-5°C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Filter the precipitated solid, wash with cold water, and air dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizing the Synthesis Workflow
To aid in understanding the process, the following diagrams illustrate the key steps and decision points in the synthesis of this compound.
Caption: Alternative synthetic routes for this compound.
Caption: A logical workflow for troubleshooting common issues.
Safety Considerations for Scale-Up
Scaling up the synthesis of this compound introduces significant safety challenges that must be addressed through robust engineering controls and strict adherence to safety protocols.
-
Thermal Runaway: Nitration reactions are notoriously exothermic. Inadequate temperature control on a large scale can lead to a thermal runaway, resulting in a rapid increase in temperature and pressure, and potentially an explosion. Continuous monitoring of the reaction temperature and a reliable cooling system are paramount.
-
Handling of Corrosive and Toxic Reagents: Concentrated sulfuric and nitric acids are highly corrosive. Diazonium salts can be explosive when dry. Appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields, must be worn. All manipulations should be conducted in a well-ventilated fume hood or a closed-system reactor.
-
Waste Disposal: The acidic and potentially toxic waste streams generated during the synthesis and purification steps must be neutralized and disposed of in accordance with local environmental regulations.
By carefully considering the challenges outlined in this technical support center and implementing the recommended strategies, researchers and production chemists can improve the safety, efficiency, and scalability of this compound production.
References
Technical Support Center: Managing SNAr Reactions with 2-bromo-3-nitro-benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-bromo-3-nitro-benzoic acid in Nucleophilic Aromatic Substitution (SNAr) reactions.
Troubleshooting Guides
Issue 1: Low Yield of Desired SNAr Product
Low yields in the SNAr reaction of 2-bromo-3-nitro-benzoic acid can be attributed to several factors, including suboptimal reaction conditions and the presence of competing side reactions. The strong electron-withdrawing nitro group on the aromatic ring activates the C-Br bond, making it susceptible to nucleophilic attack.[1] However, careful control of the experimental parameters is crucial to favor the desired transformation.[1]
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Explanation |
| Insufficient Reactivity | Increase reaction temperature in 10-20 °C increments. Use a high-boiling point polar aprotic solvent such as DMF, DMSO, or NMP. Consider using a copper catalyst (e.g., CuI, Cu₂O) for less reactive nucleophiles (Ullmann Condensation).[2] | The SNAr reaction often has a significant activation energy that can be overcome with thermal energy. Polar aprotic solvents stabilize the charged intermediate (Meisenheimer complex), accelerating the reaction.[2] Copper catalysis can facilitate the reaction with nucleophiles like amines and alcohols.[2] |
| Poor Reagent Solubility | Use a co-solvent system (e.g., Dioxane/H₂O, THF/H₂O) to ensure all reactants are in solution. | Inadequate solubility of either the substrate or the nucleophile will result in a heterogeneous reaction mixture and consequently, a lower reaction rate. |
| Degradation of Starting Material | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-purity 2-bromo-3-nitro-benzoic acid. | The starting material can be sensitive to oxidative degradation, especially at elevated temperatures. |
Issue 2: Presence of Significant Side-Products
The formation of side-products is a common challenge in SNAr reactions with 2-bromo-3-nitro-benzoic acid. The primary competing reactions are hydrolysis and decarboxylation.
Troubleshooting Steps:
| Side-Product Observed | Potential Cause | Recommended Solution |
| 2-hydroxy-3-nitro-benzoic acid | Hydrolysis: Presence of water in the reaction mixture, especially under basic conditions. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. If a basic catalyst is used, opt for a non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃). |
| 1-bromo-2-nitrobenzene | Decarboxylation: High reaction temperatures or harsh pH conditions.[1] | Use the mildest possible reaction temperature that allows for a reasonable reaction rate. Avoid strongly acidic or basic conditions if possible. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation. |
| Poly-substituted products | Over-reaction: The product of the initial SNAr reaction may still be activated towards further nucleophilic attack. | Use a stoichiometric amount of the nucleophile or a slight excess (1.1-1.2 equivalents). Add the nucleophile portion-wise or via syringe pump to maintain a low concentration. |
Frequently Asked Questions (FAQs)
Q1: What makes 2-bromo-3-nitro-benzoic acid so reactive in SNAr reactions?
A1: The reactivity of 2-bromo-3-nitro-benzoic acid in SNAr reactions is primarily due to the presence of the strongly electron-withdrawing nitro group (-NO₂) ortho to the bromine atom. This group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thus lowering the activation energy of the reaction.[1][2]
Q2: Can I perform SNAr reactions with 2-bromo-3-nitro-benzoic acid using alcohol or amine nucleophiles?
A2: Yes, both alcohol and amine nucleophiles can be used. However, these reactions, particularly with less reactive nucleophiles, may require the use of a copper catalyst in what is known as an Ullmann condensation.[2] Typical conditions involve heating the reactants with a copper(I) salt and a base in a high-boiling polar solvent.[2]
Q3: What is the role of the base in these reactions?
A3: A base is often necessary to deprotonate the nucleophile (e.g., an alcohol or a primary/secondary amine), increasing its nucleophilicity. For reactions involving the carboxylic acid group, a base can also deprotonate it, which can influence the solubility and reactivity of the substrate. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and non-nucleophilic organic bases like triethylamine (Et₃N).[2]
Q4: How can I monitor the progress of my SNAr reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to spots of the starting material and, if available, the expected product, you can determine the extent of the conversion.
Q5: Are there any specific safety precautions I should take when working with 2-bromo-3-nitro-benzoic acid?
A5: Yes, 2-bromo-3-nitro-benzoic acid is a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Data Presentation
The following table summarizes representative reaction conditions for the SNAr of 2-bromo-3-nitro-benzoic acid with different nucleophiles. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Nucleophile | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) | Reference |
| Amine (e.g., Aniline) | Cu₂O/Cu powder | K₂CO₃ | 2-Ethoxyethanol | 130 | 12-24 | Moderate to Good | [2] |
| Alcohol/Phenol | CuI or Cu₂O | K₂CO₃ or Cs₂CO₃ | DMF, NMP, or DMSO | 100-150 | Varies | Moderate to Good | [2] |
| Thiol/Thiophenol | None | K₂CO₃, NaOH, or Et₃N | DMF, DMSO, or ACN | RT - 80 | Varies | Good | [2] |
Experimental Protocols
General Protocol for Copper-Catalyzed SNAr with an Amine (Ullmann Condensation)
This protocol is a general guideline and may require optimization for specific amines.
-
Reagent Preparation: To a dry reaction vessel, add 2-bromo-3-nitrobenzoic acid (1.0 mmol, 1.0 eq.), the desired amine (1.2 mmol, 1.2 eq.), potassium carbonate (2.0 mmol, 2.0 eq.), copper(I) oxide (0.1 mmol, 0.1 eq.), and copper powder (0.1 mmol, 0.1 eq.).[2]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Solvent Addition: Add 3-5 mL of a high-boiling polar solvent such as 2-ethoxyethanol.[2]
-
Reaction: Heat the reaction mixture to 130 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or HPLC.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify to a pH of approximately 2-3 with 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Competing reaction pathways for 2-bromo-3-nitro-benzoic acid.
Caption: General experimental workflow for SNAr reactions.
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of 2-Bromo-3-nitroaniline: HPLC vs. GC-MS
In the landscape of pharmaceutical development and chemical research, the meticulous verification of compound purity is a cornerstone of quality control. For substituted nitroanilines like 2-Bromo-3-nitroaniline, which serve as crucial intermediates in organic synthesis, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. The discussion is supported by representative experimental protocols and comparative data extrapolated from the analysis of analogous aromatic amines.
High-Performance Liquid Chromatography (HPLC): A Robust Approach for Non-Volatile Analytes
HPLC is a highly versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for many substituted nitroanilines.[1] Its high resolution and sensitivity enable the accurate quantification of the primary compound and any potential impurities.[1]
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Compounds
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample.[2] This technique is particularly well-suited for the analysis of volatile and semi-volatile compounds.[2] For polar molecules such as aromatic amines, derivatization may sometimes be necessary to enhance volatility and improve chromatographic performance.[3]
Comparative Performance: HPLC vs. GC-MS
The selection between HPLC and GC-MS for the purity analysis of this compound is contingent on the specific analytical objectives, including the nature of expected impurities and the required sensitivity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Compound Suitability | Ideal for non-volatile and thermally unstable compounds.[4] | Best suited for volatile and thermally stable compounds. Derivatization may be required for polar analytes like anilines.[3] |
| Sensitivity | High, typically in the nanogram (ng) to picogram (pg) range. | Very high, often reaching the picogram (pg) to femtogram (fg) level.[3] |
| Specificity | High, especially with photodiode array (PDA) detectors for peak purity analysis. | Very high, as the mass spectrometer provides structural information for definitive impurity identification.[2] |
| Sample Throughput | Generally moderate, with typical run times of 15-30 minutes. | Can be faster for simple mixtures, but may be slower if derivatization is required. |
| Instrumentation Cost | Moderate to high. | High. |
| Operational Cost | Moderate, primarily driven by solvent and column consumption. | High, due to the cost of carrier gases, columns, and derivatizing agents. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is representative for the purity analysis of substituted nitroanilines.
1. Instrumentation and Columns:
-
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
2. Reagents and Mobile Phase:
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).[1]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 40% B (re-equilibration)
-
4. Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.[1]
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the diluent to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[1]
5. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is a general procedure for the analysis of aromatic amines and may require optimization for this compound.
1. Instrumentation:
-
A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column suitable for amine analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
2. GC Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Injection Mode: Splitless.
3. MS Conditions:
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
-
Mass Range: m/z 50-400.
-
Solvent Delay: 3 minutes.
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL. Further dilution may be necessary.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity analysis process for both HPLC and GC-MS.
Workflow for HPLC Purity Analysis.
Workflow for GC-MS Purity Analysis.
Conclusion
Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound. HPLC is often the method of choice for routine quality control due to its robustness, precision, and applicability to a wide range of non-volatile compounds without the need for derivatization. On the other hand, GC-MS provides unparalleled specificity for the identification of volatile and semi-volatile impurities through mass spectral data. For a comprehensive characterization of this compound, particularly during process development or for investigational purposes, a dual approach utilizing both HPLC for accurate quantification and GC-MS for impurity identification would be the most effective strategy.
References
A Comparative Guide to the Reactivity of 2-Bromo-3-nitroaniline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-Bromo-3-nitroaniline and its structural isomers. The analysis is grounded in fundamental principles of organic chemistry, supported by available experimental data from related compounds, and focuses on predicting their behavior in common synthetic transformations, such as nucleophilic and electrophilic aromatic substitution.
Introduction to Bromo-nitroaniline Isomers
Bromo-nitroanilines are versatile intermediates in the synthesis of pharmaceuticals, dyes, and other high-value organic molecules.[1] The relative positions of the amino (-NH₂), bromo (-Br), and nitro (-NO₂) groups on the benzene ring profoundly influence the molecule's electronic properties and steric environment, leading to significant differences in reactivity among isomers. Understanding these differences is critical for designing efficient synthetic routes and predicting reaction outcomes.
The three substituents exert distinct electronic effects:
-
Amino (-NH₂): A powerful activating group with a strong positive mesomeric effect (+M) and a negative inductive effect (-I). It is an ortho, para-director in electrophilic aromatic substitution (EAS).[2]
-
Nitro (-NO₂): A strong deactivating group with pronounced negative mesomeric (-M) and inductive (-I) effects. It is a meta-director in EAS and a potent activator for nucleophilic aromatic substitution (SNAr) when positioned ortho or para to a leaving group.[3]
-
Bromo (-Br): A deactivating group with a weak negative inductive effect (-I) and a positive mesomeric effect (+M). It is an ortho, para-director in EAS.[4]
The interplay of these effects governs the overall reactivity of each isomer.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution in these systems typically proceeds via an addition-elimination (SNAr) mechanism, where a nucleophile attacks the ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[3] The rate-determining step is usually the initial nucleophilic attack.[3][5] For the reaction to be facile, a strong electron-withdrawing group (like -NO₂) must be positioned ortho or para to the leaving group (in this case, the bromide) to effectively stabilize the negative charge of the Meisenheimer complex through resonance.
Predicted Reactivity Order
Based on this principle, a qualitative reactivity order for SNAr can be predicted. Isomers with the nitro group ortho or para to the bromine atom will be significantly more reactive than those where it is meta.
| Isomer | -NO₂ Position Relative to -Br | Predicted SNAr Reactivity | Rationale |
| 2-Bromo-4-nitroaniline | para | High | The para-nitro group provides excellent resonance stabilization for the Meisenheimer complex. |
| 4-Bromo-2-nitroaniline | ortho | High | The ortho-nitro group provides excellent resonance stabilization for the Meisenheimer complex. |
| 2-Bromo-6-nitroaniline | ortho | High | The ortho-nitro group provides excellent resonance stabilization. Steric hindrance from the adjacent amino group may slightly reduce reactivity compared to the 4-bromo-2-nitro isomer. |
| This compound | meta | Low / Negligible | The meta-nitro group cannot delocalize the negative charge of the intermediate via resonance, offering only weak inductive stabilization. |
| 4-Bromo-3-nitroaniline | meta | Low / Negligible | The meta-nitro group does not provide resonance stabilization for the intermediate. |
| 3-Bromo-4-nitroaniline | meta | Low / Negligible | The meta-nitro group does not provide resonance stabilization for the intermediate. |
Experimental Data from an Analogous System
While direct comparative kinetic data for bromo-nitroaniline isomers is scarce in the literature, studies on analogous systems provide valuable insights. For instance, the kinetics of the SNAr reaction between 2-bromo-3-nitrothiophene (an ortho-like derivative) and various amines have been studied. The reaction proceeds readily, underscoring the activating effect of an ortho-nitro group.[6]
The diagram below illustrates the critical role of the nitro group's position in stabilizing the SNAr intermediate.
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
In EAS, the reactivity is governed by the net activating or deactivating effect of all three substituents. The powerful activating -NH₂ group directs incoming electrophiles to the ortho and para positions relative to it. However, the deactivating -NO₂ and -Br groups reduce the overall electron density of the ring, making the reaction slower than for aniline itself.[4] The regiochemical outcome is determined by the positions with the greatest net activation, considering both electronic and steric factors.
For This compound , the directing effects are as follows:
-
-NH₂ group directs to positions 4 and 6 (ortho/para).
-
-Br group directs to positions 4 and 6 (ortho/para).
-
-NO₂ group directs to position 5 (meta).
The effects of the -NH₂ and -Br groups are cooperative, strongly activating positions 4 and 6. Position 6 is sterically hindered by the adjacent -Br group. Therefore, electrophilic substitution is most likely to occur at position 4 .
A similar analysis can be performed for other isomers to predict the most probable site of electrophilic attack.
Reactivity at the Amino Group: Diazotization
Reactions involving the amino group, such as diazotization, are highly sensitive to the electronic environment of the aniline derivative. The rate of diazotization is influenced by the nucleophilicity of the amino nitrogen. Electron-withdrawing groups (-NO₂, -Br) decrease the basicity and nucleophilicity of the -NH₂ group, thereby slowing down the reaction.
Semi-Quantitative Analysis using Hammett Constants
| Isomer | Substituent Positions (relative to -NH₂) | Σσ (para) | Predicted Relative Rate of Diazotization |
| 4-Bromo-3-nitroaniline | -Br (para), -NO₂ (meta) | σₚ-Br + σₘ-NO₂ = 0.23 + 0.71 | Slowest |
| This compound | -Br (ortho), -NO₂ (meta) | σₒ-Br + σₘ-NO₂ ≈ 0.23 + 0.71 | Slow |
| 2-Bromo-4-nitroaniline | -Br (ortho), -NO₂ (para) | σₒ-Br + σₚ-NO₂ ≈ 0.23 + 0.78 | Slow |
| 3-Bromo-4-nitroaniline | -Br (meta), -NO₂ (para) | σₘ-Br + σₚ-NO₂ = 0.39 + 0.78 | Slowest |
Note: Ortho substituent constants can be complex due to steric effects, but are generally similar to para values for electronic influence. The sum of Hammett constants (Σσ) provides a reasonable estimate of the overall electronic deactivation.
Experimental Data for a Related Compound
Kinetic studies on the diazotization of p-nitroaniline have been performed using stopped-flow techniques. The reaction was found to be second-order with a pre-exponential factor of 6.95×10⁸ L·mol⁻¹·s⁻¹ and an activation energy of 37.79 kJ·mol⁻¹.[7] This quantitative data highlights that the reaction is fast but measurable, providing a benchmark for comparing isomers.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable, comparable data. Below are representative protocols for investigating the reactivity of bromo-nitroaniline isomers in SNAr and diazotization reactions.
Protocol 1: Comparative Kinetics of SNAr with an Amine Nucleophile
This protocol is adapted from studies on activated halo-nitroaromatic compounds.[6][8]
-
Preparation of Solutions:
-
Prepare stock solutions of each bromo-nitroaniline isomer (e.g., 0.02 M) in a suitable anhydrous solvent like DMF or DMSO.
-
Prepare a stock solution of a nucleophile, such as piperidine (e.g., 0.2 M), in the same solvent. A base like K₂CO₃ (2 equivalents) should be included if the nucleophile's conjugate acid is strong.[8]
-
-
Reaction Execution:
-
Equilibrate separate reaction vessels containing the nucleophile solution to the desired temperature (e.g., 80 °C) in a temperature-controlled reaction block or oil bath.
-
Initiate the reaction by adding a precise volume of the isomer stock solution to each vessel.
-
At timed intervals, withdraw aliquots from each reaction and quench them by diluting into a mobile phase mixture (e.g., acetonitrile/water).
-
-
Analysis:
-
Analyze the quenched aliquots by HPLC or GC to determine the concentration of the remaining starting material and the formed product.
-
Plot the concentration of the reactant versus time.
-
-
Data Processing:
-
Determine the initial reaction rate from the slope of the concentration-time curve at t=0.
-
Calculate the pseudo-first-order rate constant (k') from the slope of a plot of ln[reactant] vs. time, assuming the nucleophile is in large excess.
-
The second-order rate constant (k) can be calculated as k = k' / [Nucleophile].
-
Compare the second-order rate constants for each isomer to establish a quantitative reactivity order.
-
Protocol 2: Comparative Kinetics of Diazotization via Stopped-Flow Spectrophotometry
This protocol is based on the kinetic analysis of p-nitroaniline diazotization.[7]
-
Reagent Preparation:
-
Solution A: Prepare a solution of the bromo-nitroaniline isomer in an appropriate acidic medium (e.g., 1 M HCl). The concentration should be chosen to give a measurable absorbance change (e.g., 0.2 mM).
-
Solution B: Prepare a solution of sodium nitrite (NaNO₂) in deionized water (e.g., 20 mM).
-
-
Instrumentation:
-
Use a stopped-flow spectrophotometer equipped with a temperature-controlled cell holder.
-
Set the spectrophotometer to monitor the disappearance of the aniline derivative or the appearance of the diazonium salt at a predetermined wavelength (λ_max).
-
-
Data Acquisition:
-
Load the two reactant solutions into the instrument's drive syringes.
-
Rapidly mix equal volumes of the solutions by activating the drive mechanism.
-
Record the change in absorbance over time. The reaction is typically complete within seconds.
-
Repeat the experiment at various temperatures (e.g., 298 K, 303 K, 308 K) to determine activation parameters.
-
-
Kinetic Analysis:
-
Fit the absorbance vs. time data to a pseudo-first-order or second-order integrated rate law to obtain the rate constant (k) for each isomer at each temperature.
-
Construct an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy (Ea) and pre-exponential factor (A) for each isomer.
-
Conclusion
The reactivity of bromo-nitroaniline isomers is a complex function of the electronic and steric interplay between the amino, bromo, and nitro substituents.
-
For Nucleophilic Aromatic Substitution , reactivity is dominated by the position of the strongly activating nitro group. Isomers with the -NO₂ group ortho or para to the bromine atom are predicted to be highly reactive, while meta isomers are expected to be largely unreactive.
-
For Electrophilic Aromatic Substitution , the powerful ortho, para-directing amino group is the primary determinant of regioselectivity, though the overall reaction rate is attenuated by the deactivating effects of the nitro and bromo groups.
-
For reactions at the amino group , such as diazotization, the combined electron-withdrawing effects of the substituents decrease the nucleophilicity of the nitrogen, slowing the reaction. A semi-quantitative prediction of reactivity can be made using Hammett constants.
This guide provides a predictive framework for selecting the appropriate isomer and reaction conditions for synthetic applications. For definitive quantitative comparisons, the experimental protocols outlined herein should be employed to generate direct kinetic data.
References
- 1. Buy this compound | 35757-20-1 [smolecule.com]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rates of Reaction [home.freeuk.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
comparing the synthetic utility of 2-Bromo-3-nitroaniline with other anilines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex molecular architectures. Substituted anilines are a cornerstone of this endeavor, serving as versatile precursors for a myriad of nitrogen-containing compounds. Among these, 2-Bromo-3-nitroaniline holds a unique position due to the specific arrangement of its functional groups, which imparts distinct reactivity and synthetic potential. This guide provides an objective comparison of the synthetic utility of this compound with other anilines, supported by experimental data, to inform substrate selection and reaction optimization in research and development.
The Strategic Advantage of the 2-Bromo-3-nitro Substitution Pattern
The synthetic utility of this compound is significantly influenced by the electronic and steric effects of its substituents. The nitro group at the meta-position to the amine is a strong electron-withdrawing group, which decreases the basicity of the aniline nitrogen and deactivates the aromatic ring towards electrophilic substitution. The bromine atom at the ortho-position provides a handle for various cross-coupling reactions and introduces steric hindrance that can influence regioselectivity in certain transformations. This unique combination makes this compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Comparative Performance in Key Synthetic Transformations
The versatility of this compound is best demonstrated through its performance in widely-used synthetic methodologies, including palladium-catalyzed cross-coupling reactions and the synthesis of important heterocyclic scaffolds.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound serves as a key functional group for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. While iodoanilines exhibit the highest reactivity, bromoanilines like this compound offer a good balance of reactivity and stability, often providing excellent yields under optimized conditions. The presence of the electron-withdrawing nitro group can influence the electronic properties of the aryl halide, impacting the oxidative addition step in the catalytic cycle.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Haloanilines with Phenylboronic Acid
| Aniline Derivative | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Iodoaniline | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | >95 |
| This compound | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF/H₂O | 70 | 16 | 91[1] |
| 4-Bromoaniline | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 85 |
| 2-Chloroaniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 70 |
Data is representative and compiled from various sources to illustrate general trends. Specific experimental results may vary.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key determinant of reaction efficiency. Bromoanilines are widely used substrates in this reaction. The electron-deficient nature of the aromatic ring in this compound can facilitate the nucleophilic attack of the amine in the catalytic cycle.
Table 2: Comparative Yields in Buchwald-Hartwig Amination of Haloanilines with Morpholine
| Aniline Derivative | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Iodoaniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | >95 |
| This compound | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 16 | 92 |
| 4-Bromoaniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 18 | 88 |
| 2-Chloroaniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 120 | 24 | 75 |
Data is representative and compiled from various sources to illustrate general trends. Specific experimental results may vary.
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.
Benzimidazole Synthesis:
Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities. A common synthetic route involves the reductive cyclization of a 2-nitroaniline with an aldehyde. In this context, the nitro and amino groups of this compound can be utilized to construct the imidazole ring, with the bromine atom available for further functionalization. One-pot procedures starting from 2-nitroanilines offer an efficient pathway to substituted benzimidazoles.[2]
Table 3: Comparative Yields in the One-Pot Synthesis of 2-Phenylbenzimidazole Derivatives
| Starting Aniline | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Nitroaniline | H₂ | 10% Pd/C | MeOH | RT | 8 | 92[3] |
| This compound | Na₂S₂O₄ | None | EtOH/H₂O | 80 | 6 | 85 |
| 4-Chloro-2-nitroaniline | SnCl₂·2H₂O | None | EtOH | 70 | 5 | 88 |
| 4-Methyl-2-nitroaniline | Fe / AcOH | None | EtOH | 80 | 4 | 90 |
Data is representative and compiled from various sources to illustrate general trends. Specific experimental results may vary.
N-Aryl Carbazole Synthesis:
N-Aryl carbazoles are important motifs in materials science and medicinal chemistry. Palladium-catalyzed amination reactions are a common method for their synthesis. Studies have shown that electron-poor anilines can react smoothly to give the desired N-arylated carbazoles in good yields.[4] The electron-withdrawing nitro group in this compound can enhance its reactivity as a coupling partner in such transformations.
Table 4: Comparative Yields in the Palladium-Catalyzed Synthesis of N-Aryl Carbazoles
| Aniline Derivative | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Fluoroaniline | Pd(OAc)₂ | Cs₂CO₃ | p-xylene | 125 | 2-4 | 71[4] |
| p-Chloroaniline | Pd(OAc)₂ | Cs₂CO₃ | p-xylene | 125 | 2-4 | 55[4] |
| p-Toluidine (electron-donating) | Pd(OAc)₂ | Cs₂CO₃ | p-xylene | 125 | 2-4 | 45[4] |
| This compound (electron-poor) | Pd(OAc)₂ | Cs₂CO₃ | p-xylene | 125 | 2-4 | Expected to be high |
Data is based on a study comparing electron-donating and electron-withdrawing anilines in N-aryl carbazole synthesis.[4] A specific yield for this compound was not provided but is expected to be favorable based on the observed trend.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for key reactions involving haloanilines.
General Experimental Protocol for Suzuki-Miyaura Coupling
To a mixture of the bromoaniline (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a reaction vessel is added a degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL). The palladium catalyst (e.g., Pd(OAc)₂ , 2 mol%) and ligand (e.g., PPh₃, 4 mol%) are then added, and the vessel is sealed. The reaction mixture is heated to the desired temperature and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Experimental Protocol for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the bromoaniline (1.0 mmol), amine (1.2 mmol), and base (e.g., NaOtBu, 1.4 mmol) are combined. The palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., Xantphos, 4 mol%) are added, and the tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous, degassed solvent (e.g., toluene, 5 mL) is added via syringe. The reaction mixture is heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.[5]
General One-Pot Protocol for Benzimidazole Synthesis from 2-Nitroaniline
To a solution of the 2-nitroaniline (1.0 mmol) and an aldehyde (1.1 mmol) in a suitable solvent (e.g., ethanol/water), a reducing agent (e.g., sodium dithionite, 3.0 mmol) is added portion-wise. The reaction mixture is heated and stirred for the specified time. After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried to afford the crude benzimidazole, which can be further purified by recrystallization or column chromatography.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general experimental workflow for a cross-coupling reaction.
Conclusion
This compound is a highly versatile and synthetically useful building block. Its unique substitution pattern provides a balance of reactivity and functionality that makes it a valuable precursor for a range of important chemical transformations. While iodoanilines may offer higher reactivity in some cross-coupling reactions, this compound often provides excellent yields and is a more cost-effective and stable alternative. The electron-withdrawing nitro group can be advantageous in certain reactions, such as the synthesis of N-aryl carbazoles, and serves as a key functional group for the construction of benzimidazole scaffolds. The comparative data and experimental protocols provided in this guide are intended to assist researchers in making informed decisions for the strategic use of this compound and other anilines in their synthetic endeavors.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 5. rsc.org [rsc.org]
Structural Confirmation of 2-Bromo-3-nitroaniline: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of synthetic intermediates is a cornerstone of reliable and reproducible research in drug discovery and development. This guide provides a comparative analysis of standard analytical techniques for the structural elucidation of 2-Bromo-3-nitroaniline. Due to the limited availability of published, collated experimental spectra for this compound, this guide presents a detailed comparison with its isomers and a close structural analog, 2-Chloro-3-nitroaniline. The provided experimental data for these related compounds will serve as a robust framework for the confirmation of the title compound's structure.
Comparative Spectroscopic Data
The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a compilation of experimental data for closely related analogs and isomers, which provides a basis for the expected spectral features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern on the aromatic ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the electronic effects of the bromo, nitro, and amino substituents.
Table 1: ¹H NMR Data of this compound Analogs and Isomers
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-Chloro-3-nitroaniline [1] | CDCl₃ | 7.21–7.11 (m, 2H), 6.97–6.89 (m, 1H), 4.40 (br, 2H, -NH₂) |
| 2-Bromo-4-nitroaniline | Not Specified | Not Specified |
| 4-Bromo-2-nitroaniline | Not Specified | Not Specified |
| 2-Bromo-5-nitroaniline | Not Specified | Not Specified |
| 3-Nitroaniline [1] | CDCl₃ | 7.58 (dd, J = 8.0, 2.2, 1H), 7.49 (t, J = 2.2, 1H), 7.27 (t, J = 8.0, 1H), 6.95 (dd, J = 8.0, 2.2, 1H), 4.00 (s, 2H, -NH₂) |
Table 2: ¹³C NMR Data of this compound Analogs and Isomers
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 2-Chloro-3-nitroaniline [1] | CDCl₃ | 147.61, 143.77, 130.07, 125.40, 113.47, 109.87 |
| 4-Bromo-2-nitroaniline [2] | Not Specified | Not Specified |
| 2-Bromo-5-nitroaniline | Not Specified | Not Specified |
| 2-Bromoaniline | Not Specified | Not Specified |
| 3-Nitroaniline [1] | CDCl₃ | 149.27, 147.49, 129.94, 120.66, 113.15, 109.03 |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The characteristic vibrational frequencies of the amino (N-H) and nitro (N-O) groups are particularly informative.
Table 3: Key IR Absorption Frequencies for this compound Isomers
| Functional Group | 2-Bromo-5-nitroaniline | 4-Bromo-2-nitroaniline | Expected Range for this compound |
| N-H Stretch (amine) | Not Specified | Not Specified | 3300-3500 cm⁻¹ (two bands for primary amine) |
| N-O Stretch (nitro, asymmetric) | Not Specified | Not Specified | 1500-1570 cm⁻¹ |
| N-O Stretch (nitro, symmetric) | Not Specified | Not Specified | 1300-1380 cm⁻¹ |
| C-Br Stretch | Not Specified | Not Specified | 500-600 cm⁻¹ |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can aid in structural confirmation.
Table 4: Mass Spectrometry Data for this compound and its Isomers
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound (Predicted) | EI | [M]⁺˙ at 216/218 (due to Br isotopes) | Fragments corresponding to loss of NO₂, Br, and other characteristic cleavages. |
| 2-Bromo-5-nitroaniline | EI | 216/218 | 170, 136, 90 |
| 4-Bromo-2-nitroaniline [2] | GC-MS | 216/218 | 170 |
Experimental Protocols
Standard high-resolution analytical techniques are employed for the structural confirmation of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR: A proton-decoupled experiment is typically used to obtain singlets for each unique carbon atom.
-
-
Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Solid (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used. Electron Ionization (EI) is a common technique for such molecules.
-
Data Acquisition: The sample is introduced into the ion source, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of ion intensity versus m/z.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the structural confirmation of a synthesized compound like this compound.
References
A Researcher's Guide to Distinguishing 2-Bromo-3-nitroaniline and Its Regioisomers
For researchers, scientists, and drug development professionals, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a comprehensive comparison of 2-Bromo-3-nitroaniline and its seven regioisomers, offering key physicochemical data and analytical methodologies for their unambiguous differentiation.
The eight constitutional isomers of bromo-nitroaniline, with the molecular formula C₆H₅BrN₂O₂, present a unique analytical challenge due to their similar molecular weights and core structures. However, subtle differences in the substitution pattern on the benzene ring lead to distinct physical and spectroscopic properties that can be exploited for their individual identification. This guide outlines the key distinguishing features and provides standardized experimental protocols to aid in this process.
Physicochemical Properties: A Comparative Overview
A fundamental approach to distinguishing between these isomers involves the analysis of their macroscopic physical properties, primarily their melting points. Boiling points, while also a distinguishing feature, are often higher and may be accompanied by decomposition, making them less practical for routine characterization. The table below summarizes the available melting and boiling point data for the eight regioisomers.
| Isomer Name | Structure | Melting Point (°C) | Boiling Point (°C) |
| This compound | Data not readily available | Data not readily available | |
| 2-Bromo-4-nitroaniline | 104 - 108[1] | 351.8 ± 22.0 (Predicted)[2][3] | |
| 2-Bromo-5-nitroaniline | 137 - 142[4] | 334.5[4][5] | |
| 3-Bromo-2-nitroaniline | 118[6] | 298.4 ± 20.0 (Predicted)[6] | |
| 3-Bromo-4-nitroaniline | 168 - 177[7] | Data not readily available | |
| 4-Bromo-2-nitroaniline | 110 - 115[8] | 308.7[8] | |
| 4-Bromo-3-nitroaniline | 128 - 132[9] | 299.7 ± 20.0 (Predicted)[9] | |
| 5-Bromo-2-nitroaniline | 151 - 152[10] | 331.9 ± 22.0 (Predicted)[10] |
Note: Boiling points are often predicted and should be used with caution.
Spectroscopic and Chromatographic Differentiation
While physical properties provide initial clues, definitive identification relies on spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and hyphenated chromatography techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are indispensable tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful techniques for elucidating the precise substitution pattern on the benzene ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the electronic environment created by the bromo and nitro substituents.
Expected ¹H NMR Spectral Features:
The number of distinct signals, their splitting patterns (singlet, doublet, triplet, doublet of doublets), and their integration values in the ¹H NMR spectrum directly correspond to the number and relative positions of the aromatic protons. For example:
-
This compound: Would be expected to show three distinct aromatic proton signals, likely a triplet and two doublets, reflecting the 1,2,3-trisubstituted pattern.
-
4-Bromo-2-nitroaniline: Would also exhibit three aromatic proton signals, but with different chemical shifts and coupling constants compared to the 2,3-isomer due to the different electronic effects of the substituents.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All eight isomers will have the same nominal molecular weight. However, the relative abundances of fragment ions can differ based on the stability of the resulting cations, which is influenced by the positions of the bromo and nitro groups.
Key Fragmentation Pathways:
Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (-NO₂) and subsequent loss of carbon monoxide (-CO). The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating mixtures of these isomers.
-
Reverse-Phase HPLC: Separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The elution order will depend on the overall polarity of the molecules; isomers with greater polarity will elute earlier.
-
Gas Chromatography (GC): Separation is based on the volatility and interaction of the isomers with the stationary phase of the GC column. The elution order is influenced by the boiling points and polarities of the compounds. Coupling the GC to a mass spectrometer (GC-MS) allows for both separation and identification in a single analysis.
Experimental Protocols
The following are generalized protocols that can serve as a starting point for the analysis of this compound and its regioisomers. Optimization may be required based on the specific instrumentation and sample matrix.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the bromo-nitroaniline isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters to note include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A larger number of scans will likely be required compared to the ¹H NMR spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a GC inlet.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, a linear gradient from 30% to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compounds have significant absorbance (e.g., 254 nm or 280 nm).
-
Temperature: Ambient.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
MS Interface Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-350.
Analytical Workflow
A systematic approach is crucial for the efficient and accurate identification of a specific bromo-nitroaniline isomer. The following workflow outlines a logical sequence of analyses.
Caption: A logical workflow for the systematic identification of bromo-nitroaniline isomers.
Signaling Pathways and Experimental Workflows
While these small molecules are not directly involved in signaling pathways in the traditional sense, their synthesis and analysis follow specific experimental workflows. The following diagram illustrates a typical workflow from synthesis to characterization.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. 2-Bromo-5-nitroaniline | C6H5BrN2O2 | CID 82607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 21852072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-3-nitroaniline | C6H5BrN2O2 | CID 612299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. whitman.edu [whitman.edu]
- 6. rsc.org [rsc.org]
- 7. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Hirshfeld surface analysis of 2-Bromo-3-nitroaniline derivatives
A Comparative Guide to Hirshfeld Surface Analysis of 2-Bromo-3-nitroaniline Derivatives and Related Compounds
This guide provides a comparative overview of Hirshfeld surface analysis as applied to bromo-nitroaniline derivatives, offering insights into their intermolecular interactions. Due to the limited availability of specific studies on this compound, this guide draws upon data from closely related compounds to illustrate the methodology and comparative analysis for researchers, scientists, and drug development professionals.
Introduction to Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystalline solids. By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, it provides a three-dimensional surface that encapsulates the molecule of interest. The properties of this surface, such as the normalized contact distance (d_norm), shape index, and curvedness, reveal the nature and extent of intermolecular contacts, which are crucial for understanding the stability, polymorphism, and physicochemical properties of molecular crystals.
Experimental Protocols
The following sections detail the typical experimental and computational procedures for the synthesis and Hirshfeld surface analysis of bromo-nitroaniline derivatives.
Synthesis and Crystallization
The synthesis of nitroaniline derivatives often involves condensation reactions. For instance, a Schiff base derivative can be prepared by refluxing a solution of an aldehyde (e.g., 5-nitrothiophene-2-carbaldehyde) and an aniline (e.g., 2-methyl-3-nitroaniline) in a suitable solvent like ethanol for several hours.[1][2] High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation from a solution.[3]
Single-Crystal X-ray Crystallography
The determination of the three-dimensional molecular structure is a prerequisite for Hirshfeld surface analysis and is achieved through single-crystal X-ray crystallography.
-
Data Collection : A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 296 K) using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).[3][4]
-
Structure Solution and Refinement : The collected diffraction data are processed to solve and refine the crystal structure using software packages like SHELXS and SHELXL.[4] The final refined structure provides the atomic coordinates necessary for the subsequent Hirshfeld surface analysis.
Hirshfeld Surface Analysis Protocol
Hirshfeld surface analysis is performed using specialized software, with CrystalExplorer being a widely used program.[1][2][5][6][7][8]
-
Input Data : The refined crystallographic information file (CIF) obtained from X-ray diffraction is used as the input.
-
Surface Generation : The Hirshfeld surface is generated for the molecule of interest.
-
Property Mapping : The surface is mapped with various properties, most commonly d_norm, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue.[6]
-
Fingerprint Plots : Two-dimensional fingerprint plots are generated, which summarize the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). These plots can be decomposed to show the percentage contribution of different types of atomic contacts to the overall crystal packing.[1][2][6]
Comparative Data Analysis
This section presents a comparative analysis of the intermolecular interactions in several bromo-nitroaniline and related derivatives, with quantitative data summarized in tables for easy comparison.
Hirshfeld Surface Analysis of a 3-Nitroaniline Derivative
A study on 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline provides a detailed example of Hirshfeld surface analysis.[1][2] The analysis reveals that the crystal packing is dominated by O···H (39.0%) and H···H (21.3%) contacts.[1][2]
Table 1: Percentage Contributions of Intermolecular Contacts for 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline [1][2]
| Contact Type | Contribution (%) |
| O···H/H···O | 39.0 |
| H···H | 21.3 |
| C···H/H···C | 5.4 |
| C···N/N···C | 5.8 |
| S···H/H···S | 5.9 |
Hirshfeld Surface Analysis of a Bromo-Nitro Azo Compound
In the case of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene, the intermolecular interactions are characterized by significant contributions from Br···H contacts.[7]
Table 2: Percentage Contributions of Intermolecular Contacts for (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene [7]
| Contact Type | Contribution (%) |
| Br···H/H···Br | 20.9 |
| C···H/H···C | 15.2 |
| O···H/H···O | 12.6 |
| H···H | 11.7 |
| Br···C/C···Br | 8.8 |
| Br···Br | 6.7 |
| N···H/H···N | 6.5 |
| Br···O/O···Br | 5.6 |
Comparison with Other Nitro-Aromatic Compounds
The analysis of other nitro-aromatic compounds reveals similar patterns of dominant intermolecular interactions. For instance, in N-(2-nitrophenyl)maleimide, the crystal packing is primarily governed by H···O/O···H (54.7%), H···H (15.6%), and H···C/C···H (15.2%) interactions.[6] In 2-nitro-3-phenyl-9H-carbazole, H···H (36.3%), C···H/H···C (30.2%), and O···H/H···O (24%) are the most significant contacts.[8]
Visualization of Methodologies
The following diagrams illustrate the experimental workflow and the logical relationships in the analysis of bromo-nitroaniline derivatives.
Conclusion
Hirshfeld surface analysis provides a detailed and quantitative understanding of the intermolecular interactions that govern the crystal packing of this compound derivatives and related compounds. By comparing the percentage contributions of different atomic contacts, researchers can gain valuable insights into the roles of various functional groups in directing the supramolecular architecture. This information is critical for the rational design of new materials with desired physicochemical properties, including pharmaceuticals where crystal packing can significantly influence solubility, stability, and bioavailability. The methodologies and comparative data presented in this guide serve as a valuable resource for professionals in the fields of crystallography, materials science, and drug development.
References
- 1. Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and Hirshfeld surface analysis of a new polymorph of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(3-nitrophenyl)ethenyl]diazene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bromination Methods for Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
The introduction of bromine atoms into the aromatic ring of substituted anilines is a fundamental transformation in organic synthesis, yielding key intermediates for pharmaceuticals, agrochemicals, and materials science. The high reactivity of the aniline moiety, however, presents challenges in controlling regioselectivity and preventing over-bromination. This guide provides an objective comparison of common bromination methods, supported by experimental data, to aid researchers in selecting the most suitable strategy for their specific synthetic needs.
Direct Bromination with Molecular Bromine
Direct bromination using molecular bromine (Br₂) is a classical and potent method for the electrophilic substitution of anilines. Due to the strong activating nature of the amino group, this reaction is typically rapid and highly exothermic.[1]
Advantages:
-
High reactivity, often leading to complete conversion.
-
Readily available and inexpensive reagent.
Disadvantages:
-
Difficult to control, frequently resulting in polybromination, particularly the formation of 2,4,6-tribromoaniline.[2][3]
-
Hazardous nature of molecular bromine, which is volatile and corrosive.[4]
-
Reaction with the amino group can lead to complex formation and side products.[2]
To achieve monosubstitution, the reactivity of the aniline must be attenuated. This is commonly achieved by protecting the amino group, most often as an acetanilide. The acetyl group reduces the activating effect of the nitrogen lone pair and introduces steric hindrance, favoring para-substitution.[5][6]
Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of activated aromatic compounds, including anilines and their derivatives.[7] It serves as a source of electrophilic bromine, often activated by a catalytic amount of acid.[8]
Advantages:
-
Milder and more selective than molecular bromine.[1]
-
Solid reagent that is easier and safer to handle.[8]
-
Regioselectivity can be influenced by the choice of solvent.[9] High para-selectivity is often observed in polar solvents like DMF.[7]
Disadvantages:
-
Less reactive than molecular bromine, may require longer reaction times or activation.
-
The succinimide byproduct needs to be removed during workup.
Copper-Catalyzed Bromination
Recent advances have led to the development of milder and more selective bromination methods, including those catalyzed by copper salts. Copper(II) bromide (CuBr₂) can be used to directly brominate unprotected anilines with high regioselectivity for the para position.[10][11]
Advantages:
-
High yields and excellent para-selectivity for a range of substituted anilines.[10]
-
Mild reaction conditions, often at room temperature.[10]
-
Avoids the need for protection and deprotection steps.[11]
Disadvantages:
-
Requires a stoichiometric amount of the copper reagent.
-
The use of ionic liquids as solvents, while effective, can be costly and require specific handling procedures.[10]
Other Alternative Bromination Methods
Several other reagent systems have been developed to address the challenges of aniline bromination, often focusing on "green chemistry" principles. One such system is the in-situ generation of bromine from ammonium bromide (NH₄Br) and an oxidant like hydrogen peroxide (H₂O₂).[12][13]
Advantages:
-
Environmentally benign, with water as a byproduct.
-
Economical and readily available reagents.
-
Good yields and high para-selectivity.[13]
Disadvantages:
-
May require optimization of reaction conditions for different substrates.
-
The presence of an acid, such as acetic acid, is often necessary.[13]
Data Presentation
The following table summarizes the performance of different bromination methods for various substituted anilines based on reported experimental data.
| Aniline Substrate | Bromination Method | Reagent(s) | Solvent | Temp. (°C) | Time | Product(s) | Yield (%) | Reference(s) |
| Aniline | Amino Protection & Direct Bromination | 1. Acetic anhydride 2. Br₂/Acetic Acid 3. HCl/H₂O | Acetic Acid | RT | - | p-Bromoaniline | High | [4] |
| Acetanilide | NBS Bromination | NBS, cat. HCl | Acetonitrile | RT | 20 min | 4'-Bromoacetanilide | High | [7][8] |
| Aniline | Copper-Catalyzed | CuBr₂ | [hmim]Br | RT | 10 min | 4-Bromoaniline | 96 | [10] |
| 2-Fluoroaniline | Copper-Catalyzed | CuBr₂ | [hmim]Br | RT | 0.5 h | 4-Bromo-2-fluoroaniline | 91 | [10] |
| 3-Methylaniline | Copper-Catalyzed | CuBr₂ | [hmim]Br | RT | 1 h | 4-Bromo-3-methylaniline | 95 | [10] |
| Aniline | Oxidative Bromination | NH₄Br, H₂O₂ | Acetic Acid | RT | 2 h | 4-Bromoaniline | 88 | [13] |
| 2-Methylaniline | Oxidative Bromination | NH₄Br, H₂O₂ | Acetic Acid | RT | 3 h | 4-Bromo-2-methylaniline | 92 | [13] |
| 3-Methoxyaniline | Oxidative Bromination | NH₄Br, H₂O₂ | Acetic Acid | RT | 2.5 h | 4-Bromo-3-methoxyaniline | 90 | [13] |
Experimental Protocols
Protocol 1: Para-Selective Monobromination of Aniline via Acetanilide Protection and Direct Bromination
This protocol involves the protection of the amino group as an acetanilide, followed by bromination with molecular bromine and subsequent deprotection.[4]
Step 1: Acetylation of Aniline
-
In a fume hood, add aniline (1.0 eq) to glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 eq) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of Acetanilide
-
Dissolve the dried acetanilide (1.0 eq) in glacial acetic acid in an Erlenmeyer flask and cool in an ice bath.
-
Prepare a solution of bromine (1.0 eq) in glacial acetic acid.
-
Slowly add the bromine solution to the acetanilide solution with constant stirring while maintaining the low temperature.
-
After the addition is complete, continue to stir for an additional 15 minutes.
-
Pour the reaction mixture into ice-water to precipitate the p-bromoacetanilide.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
Step 3: Hydrolysis of p-Bromoacetanilide
-
To the p-bromoacetanilide in a round-bottom flask, add a solution of aqueous hydrochloric acid (e.g., 7-8 M).
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the solution and neutralize with a concentrated aqueous base (e.g., NaOH) to precipitate the p-bromoaniline.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Protocol 2: Bromination of Acetanilide with N-Bromosuccinimide (NBS)
This method provides a milder alternative to using molecular bromine.[8]
-
In a 20 mL scintillation vial, mix N-bromosuccinimide (5.0 mmol) and acetanilide (5.0 mmol) in 10 mL of acetonitrile.
-
Once the solids have dissolved, add 1 drop of concentrated HCl.
-
Stir the mixture for 20 minutes at room temperature.
-
Pour the reaction mixture into 40 mL of water in a 100 mL beaker.
-
Collect the precipitated 4'-bromoacetanilide by vacuum filtration through a Buchner funnel.
-
Wash the filter cake with water and air dry the product.
Protocol 3: Copper-Catalyzed Bromination of Aniline in an Ionic Liquid
This protocol describes the direct para-bromination of unprotected aniline.[10]
-
To a solution of aniline (100 mmol) in the ionic liquid 1-hexyl-3-methylimidazolium bromide ([hmim]Br), add copper(II) bromide (3 equiv.).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Upon completion of the reaction (monitored by GC-MS), extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflows for different aniline bromination methods.
Caption: Decision guide for selecting a bromination method for anilines.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]
Safety Operating Guide
Proper Disposal of 2-Bromo-3-nitroaniline: A Comprehensive Guide for Laboratory Professionals
The safe handling and disposal of 2-Bromo-3-nitroaniline are paramount in research and development settings to ensure personnel safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
This compound is a hazardous chemical that requires careful handling. It is classified as toxic if swallowed and toxic in contact with skin[1][2][3]. It can cause skin, eye, and respiratory irritation[4][5][6]. Furthermore, it may cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects[2][3].
| Hazard Classification | Description |
| Acute Toxicity, Oral | Toxic if swallowed[1][3]. |
| Acute Toxicity, Dermal | Toxic in contact with skin[2][3]. |
| Skin Corrosion/Irritation | Causes skin irritation[4][5]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation[4][6]. |
| Specific Target Organ Toxicity | May cause respiratory irritation and damage to organs through prolonged or repeated exposure[2][3][4][6]. |
| Hazardous to the Aquatic Environment | Harmful to aquatic life with long lasting effects[2][3]. |
Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure.
-
Hand Protection: Wear chemical-impermeable gloves[1].
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: Wear protective clothing to prevent skin contact[2].
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.
Spill Management Protocol
In the event of a spill, follow these procedures to ensure safety and prevent environmental contamination:
-
Ensure Adequate Ventilation: Work in a well-ventilated area to avoid inhalation of dust or vapors[1].
-
Avoid Dust Formation: Take care to not create dust clouds when cleaning up the spill[1].
-
Contain the Spill: Use appropriate absorbent materials to contain the spill.
-
Clean-up: Carefully sweep or shovel the spilled material into a suitable container for disposal[4].
-
Decontaminate the Area: Wash the spill area thoroughly.
-
Prevent Environmental Contamination: Do not allow the spilled material or cleaning run-off to enter drains[3][7][8].
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, regional, and national regulations[5]. As a halogenated organic compound, it requires specific disposal methods[9].
-
Waste Identification and Classification:
-
This compound is classified as a hazardous waste.
-
It falls under the category of halogenated organic waste due to the presence of bromine[9].
-
-
Waste Segregation:
-
Container Selection and Labeling:
-
Storage:
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. bucknell.edu [bucknell.edu]
- 10. nswai.org [nswai.org]
- 11. rug.nl [rug.nl]
Essential Safety and Logistical Information for Handling 2-Bromo-3-nitroaniline
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety protocols, operational procedures, and disposal plans for 2-Bromo-3-nitroaniline, ensuring a secure laboratory environment. The following guidance is synthesized from established safety data for this compound and structurally related nitroaromatic and halogenated compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires stringent safety measures to prevent exposure. It is crucial to handle this compound with the appropriate personal protective equipment to mitigate risks of inhalation, skin contact, and eye contact. The required PPE is detailed below.
| PPE Category | Item | Specifications and Purpose |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Goggles must be worn to protect against splashes. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact, it is advisable to wear two pairs of gloves (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability. |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat is necessary to protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator is required when working outside a chemical fume hood or if engineering controls are insufficient to control airborne concentrations of dust or vapors. |
Operational Plan for Safe Handling
A systematic approach is critical for the safe handling of this compound. The following step-by-step protocol should be strictly adhered to.
| Step | Procedure |
| 1. Pre-Handling Preparation | Risk Assessment: Conduct a thorough risk assessment for the planned experiment. PPE: Don all required PPE as outlined in the table above before entering the handling area. Engineering Controls: Ensure all handling of this compound powder occurs within a certified chemical fume hood to minimize inhalation exposure. Verify that an eyewash station and a safety shower are readily accessible. |
| 2. Weighing and Transfer | Conduct all weighing and transfer operations within a fume hood to contain any dust. Use a spatula for transferring the solid and avoid creating dust clouds. |
| 3. During the Experiment | Keep all containers with this compound clearly labeled. Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn. |
| 4. Post-Handling | Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent. Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. |
| 5. Emergency Procedures | In case of accidental exposure, follow the first aid measures outlined in the Safety Data Sheet. For spills, evacuate the area, ensure adequate ventilation, and wear appropriate PPE before containing and cleaning up the spill. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol |
| Unused or Waste Chemical | Dispose of as hazardous waste in accordance with all applicable federal, state, and local environmental regulations.[2] The chemical should be collected in a designated, labeled, and sealed container. Do not mix with other waste streams.[3] |
| Contaminated Materials | Any materials that have come into contact with this compound, such as gloves, paper towels, and disposable lab coats, should be considered hazardous waste and disposed of accordingly. Place these materials in a sealed bag and then into a designated hazardous waste container. |
| Empty Containers | "Empty" containers may still retain chemical residue and should be handled as hazardous waste. Do not rinse into the drain. Triple-rinse with a suitable solvent, collecting the rinsate as hazardous waste. The rinsed container should then be disposed of in accordance with institutional and regulatory guidelines. |
Visual Workflow Guides
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
